3-(4-Phenoxyphenoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-5-14(6-3-1)19-15-8-10-16(11-9-15)20-17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHZNPPAVOVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663035 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-18-1 | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Phenoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Phenoxyphenoxy)piperidine
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug development and materials science, the precise characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the waste of invaluable resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 3-(4-phenoxyphenoxy)piperidine, a molecule of interest for its potential applications stemming from its diaryl ether and piperidine motifs. We will proceed not by a rigid checklist, but by a logical, self-validating workflow where each analytical technique provides a unique piece of the puzzle, and the final picture is a cohesive whole, corroborated by overlapping evidence. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.
Part 1: Synthesis Strategy – Accessing the Target Molecule
Prior to elucidation, the molecule must be synthesized. As no specific literature route exists for this exact compound, a reliable synthetic pathway must be designed. The key challenge is the formation of the C-O ether bond at the C3 position of the piperidine ring. The Mitsunobu reaction is an exceptionally powerful and reliable method for this transformation, as it proceeds with a predictable inversion of stereochemistry at the secondary alcohol and is tolerant of a wide range of functional groups.[1][2][3]
The proposed two-step synthesis begins with commercially available N-Boc-3-hydroxypiperidine.
Figure 1: Proposed synthetic route for 3-(4-phenoxyphenoxy)piperidine.
Experimental Protocol: Synthesis
-
Step 1: Mitsunobu Coupling. To a solution of N-Boc-3-hydroxypiperidine (1.0 equiv.), 4-phenoxyphenol (1.1 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS. Upon completion, concentrate the mixture and purify by column chromatography to yield N-Boc-3-(4-phenoxyphenoxy)piperidine.
-
Step 2: Boc Deprotection. Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv.) and stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material. Upon completion, concentrate the solvent, re-dissolve the residue in DCM, and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid. Dry the organic layer, concentrate, and purify as necessary to obtain the final product, 3-(4-phenoxyphenoxy)piperidine.
Part 2: The Elucidation Workflow – A Multi-Pronged Approach
The core of structure elucidation lies in an integrated analytical workflow. Each technique provides orthogonal data that, when combined, builds an undeniable case for the proposed structure.
Figure 2: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Causality: The first step is to confirm that the synthesized compound has the correct mass and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy.
Protocol (HRMS-ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Compare the measured exact mass to the theoretically calculated mass. The difference should be less than 5 ppm.
Data Presentation:
| Parameter | Theoretical Value | Observed Value (Expected) |
| Molecular Formula | C₁₇H₁₉NO | - |
| Molecular Weight | 253.34 g/mol | - |
| [M+H]⁺ Exact Mass | 254.15394 | m/z 254.15xxx (Δ < 5 ppm) |
| Table 1: Expected High-Resolution Mass Spectrometry Data. |
Trustworthiness through Fragmentation (MS/MS): Tandem MS (MS/MS) validates the connectivity. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe predictable fragmentation patterns characteristic of piperidine ethers.[4][5] Key expected fragments would arise from the cleavage of the C-O ether bonds and α-cleavage of the piperidine ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups, ensuring that the fundamental components of the molecule (amine, ethers, aromatic rings) are present.[6][7][8]
Protocol (ATR-FTIR):
-
Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Identify the characteristic absorption bands.
Data Presentation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 (weak, broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (Piperidine) | C-H Stretch | 2850 - 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Diaryl & Alkyl-Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1270 (strong) |
| Table 2: Predicted Characteristic IR Absorption Bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D experiments provides a complete picture of the carbon skeleton and proton environments.[9][10]
Protocol (General):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate CH/CH₃ and CH₂ signals.
-
Acquire 2D spectra: COSY, HSQC, and HMBC. These experiments reveal ¹H-¹H couplings, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.[11][12][13]
Data Interpretation & Self-Validation:
-
¹H and ¹³C NMR: The number of signals in both proton and carbon spectra should be consistent with the molecular symmetry. The chemical shifts will indicate the electronic environment (aromatic vs. aliphatic). Integration in the ¹H spectrum must correspond to the number of protons in each environment.
-
COSY (Correlation Spectroscopy): This experiment will reveal the spin systems. We expect to see correlations between all adjacent protons within the piperidine ring, confirming its integrity. We will also see correlations between ortho, meta, and para protons on the phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for assigning protons to their directly attached carbons. Every signal in the ¹H spectrum corresponding to a C-H bond will show a cross-peak to a signal in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. We will look for crucial long-range (2- and 3-bond) correlations:
-
From the proton at C3 of the piperidine ring to the carbon of the phenoxy ring that is attached to the ether oxygen.
-
From the protons on one phenyl ring, across the ether oxygen, to the carbons of the other phenyl ring.
-
From the protons at C2 and C4 of the piperidine ring to C3, and vice-versa.
-
Data Presentation (Predicted):
| Proton Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity | COSY Correlations |
| Piperidine NH | 1.5 - 2.5 | broad singlet | - |
| Piperidine H3 | 4.2 - 4.6 | multiplet | H2, H4 |
| Piperidine H2, H6 | 2.8 - 3.4 | multiplet | H3, H2'/H6' |
| Piperidine H4, H5 | 1.6 - 2.2 | multiplet | H3, H5'/H4' |
| Aromatic H's | 6.8 - 7.5 | multiplet | Other aromatic H's |
| Table 3: Predicted ¹H NMR Data. |
| Carbon Label | Predicted ¹³C Shift (ppm) | DEPT-135 Signal | Key HMBC Correlations |
| Piperidine C3 | 70 - 80 | CH (Up) | Aromatic C (ipso to ether) |
| Piperidine C2, C6 | 45 - 55 | CH₂ (Down) | C3, C4 |
| Piperidine C4, C5 | 25 - 35 | CH₂ (Down) | C3, C6 |
| Aromatic C's | 115 - 160 | CH (Up) | Other aromatic C's, Piperidine H3 |
| Table 4: Predicted ¹³C, DEPT, and Key HMBC Correlation Data. |
Single-Crystal X-Ray Crystallography: The Ultimate Confirmation
Causality: While the combination of MS and NMR provides definitive proof of connectivity, only X-ray crystallography can deliver an unambiguous three-dimensional structure of the molecule in the solid state.[14][15][16] It resolves any ambiguity regarding stereochemistry and provides precise bond lengths and angles.
Protocol (Abbreviated):
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.[15] Collect the diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to determine the electron density map of the unit cell. Fit the known atoms (C, N, O, H) into this map and refine their positions to achieve the best fit with the experimental data.
The successful resolution of an X-ray crystal structure is considered the gold standard for structural proof.
Conclusion: A Synthesis of Evidence
The structure elucidation of 3-(4-phenoxyphenoxy)piperidine is not achieved by a single experiment but by the logical synthesis of data from a suite of orthogonal analytical techniques. The process begins with a proposed synthesis to obtain the material. High-resolution mass spectrometry then confirms the elemental formula. FTIR provides a quick check for the expected functional groups. The core of the elucidation is a comprehensive NMR analysis, where 1D and 2D techniques are used to meticulously map out the atomic connectivity. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous 3D structure. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for all future research and development.
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An In-Depth Technical Guide to the Biological Activity of 3-(4-Phenoxyphenoxy)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activity of 3-(4-phenoxyphenoxy)piperidine derivatives. In the absence of extensive direct research on this specific scaffold, this document leverages compelling data from the closely related 3-(phenoxymethyl)piperidine series to build a predictive framework for the therapeutic potential of these compounds, particularly as central nervous system (CNS) agents. The primary focus will be on their activity as dopamine D4 receptor antagonists, a target of significant interest for various neurological and psychiatric disorders.
Introduction: The Therapeutic Potential of the 3-(Phenoxyphenoxy)piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for targeting a wide array of biological receptors. The introduction of a phenoxyphenoxy substituent at the 3-position of the piperidine ring creates a unique chemical entity with the potential for complex interactions with biological targets. While direct biological data on 3-(4-phenoxyphenoxy)piperidine derivatives is limited in publicly available literature, extensive research on the structurally analogous 3-(phenoxymethyl)piperidine scaffold provides a strong foundation for predicting their biological activities.
This guide will therefore focus on the well-documented activity of 3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists.[1][2][3][4] The rationale is that the addition of a second phenoxy group in the 4-position of the terminal phenyl ring is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and target engagement. Thus, the insights gleaned from the 3-(phenoxymethyl)piperidine series offer a valuable roadmap for the exploration of their 3-(4-phenoxyphenoxy) counterparts.
The dopamine D4 receptor, predominantly expressed in the limbic system of the brain, is implicated in the pathophysiology of several CNS disorders, including schizophrenia, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[1][5] Selective antagonists of the D4 receptor are therefore of significant therapeutic interest.
Synthetic Strategies
The synthesis of 3-(4-phenoxyphenoxy)piperidine derivatives can be approached through several established synthetic routes for 3-substituted piperidines. A general and adaptable strategy involves the initial construction of a suitable piperidine precursor followed by the introduction of the phenoxyphenoxy side chain.
A plausible synthetic pathway, adapted from the synthesis of related 3-(phenoxymethyl)piperidine derivatives, is outlined below.[1]
Figure 1: General synthetic workflow for 3-(4-phenoxyphenoxy)piperidine derivatives.
Experimental Protocol: General Synthesis
-
Mesylation of N-Boc-3-hydroxymethylpiperidine: To a solution of N-Boc-3-hydroxymethylpiperidine in a suitable solvent (e.g., dichloromethane), an appropriate base (e.g., triethylamine) is added and the mixture is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion.
-
Williamson Ether Synthesis: The resulting mesylate is reacted with 4-phenoxyphenol in the presence of a base (e.g., sodium hydride or cesium carbonate) in a polar aprotic solvent (e.g., DMF or THF) to form the ether linkage.
-
Boc Deprotection: The N-Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
N-Substitution: The secondary amine of the piperidine ring is then functionalized via N-alkylation with an appropriate alkyl halide or through reductive amination with an aldehyde or ketone to yield the final target compounds.
Biological Activity: Potent and Selective Dopamine D4 Receptor Antagonism
Based on the extensive data available for 3-(phenoxymethyl)piperidine derivatives, it is strongly hypothesized that 3-(4-phenoxyphenoxy)piperidine derivatives will exhibit potent and selective antagonist activity at the dopamine D4 receptor.
Mechanism of Action
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, typically couple to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block the binding of dopamine, thereby preventing this downstream signaling cascade. The phenoxyphenoxy moiety is predicted to occupy a key lipophilic pocket within the D4 receptor binding site, while the basic nitrogen of the piperidine ring forms a crucial salt bridge with a conserved aspartic acid residue in transmembrane domain 3 (TM3) of the receptor.
Figure 2: Simplified signaling pathway of the dopamine D4 receptor and the mechanism of antagonist action.
Quantitative Biological Data (Predicted)
The following table presents a selection of binding affinity data for 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives at the human dopamine D4 receptor.[1] This data is presented to guide the design and to predict the potential potency of 3-(4-phenoxyphenoxy)piperidine analogs. The addition of a 4-phenoxy group is expected to further explore the lipophilic pocket and potentially enhance binding affinity.
| Compound ID | R (Substitution on Phenoxy Ring) | D4 Ki (nM) |
| 8a | 4-Fluoro | Similar to 7a (Ki = 140-320 nM for 3,3-difluoro analog) |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl | 13 |
| 9j | 4-Cyano | 1.7 |
| 9k | 3,4-Difluoro | 2.7 |
| 9m | 4-Cyano-3-fluoro | 21 |
| 9s | 4-Fluoro (with N-methylindazole) | 1.0 |
| 9t | 3-Fluoro (with N-methylindazole) | 3.0 |
| 9v | 4-Cyano (with N-methylindazole) | 8.9 |
| 9y | 3,4-Difluoro (with N-methylbenzimidazole) | 4.8 |
Data extracted from Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link][1]
Structure-Activity Relationships (SAR)
The SAR for the 3-(phenoxymethyl)piperidine series provides critical insights for the design of novel 3-(4-phenoxyphenoxy)piperidine derivatives.
-
Substitution on the Phenoxy Ring: Electron-withdrawing groups, such as fluoro and cyano, at the 3- and 4-positions of the phenoxy ring are generally well-tolerated and can lead to high binding affinity.[1] The 3,4-difluoro and 4-cyano substitutions are particularly noteworthy for their potent D4 antagonism.
-
Lipophilicity and CNS MPO Score: The introduction of the ether linkage in the 3-(phenoxymethyl)piperidine scaffold generally leads to an improvement in the calculated LogP (cLogP) and CNS Multiparameter Optimization (MPO) scores compared to carbon-linked analogs.[1] This suggests that the 3-(4-phenoxyphenoxy)piperidine scaffold may also possess favorable physicochemical properties for CNS drug discovery.
-
N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is crucial for activity and selectivity. Typically, small alkyl or benzyl groups, often substituted with electron-withdrawing or polar groups, are employed to optimize potency and pharmacokinetic properties.
Figure 3: Key structural elements influencing the biological activity of 3-(phenoxymethyl)piperidine derivatives.
Experimental Protocols: In Vitro Assays
The following protocols are standard assays used to characterize the biological activity of dopamine D4 receptor antagonists and would be directly applicable to the evaluation of 3-(4-phenoxyphenoxy)piperidine derivatives.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine D4 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.
-
Radioligand: A radiolabeled D4 receptor antagonist, such as [3H]-spiperone, is used.
-
Incubation: Cell membranes, the radioligand, and various concentrations of the test compound are incubated together.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
Objective: To determine the functional activity (antagonist potency) of the test compounds.
Protocol:
-
Cell Culture: A stable cell line expressing the human dopamine D4 receptor is cultured in appropriate media.
-
cAMP Stimulation: The cells are treated with a known D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to stimulate cAMP production.
-
Antagonist Treatment: The cells are pre-incubated with various concentrations of the test compound before the addition of the agonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP production is determined, and the IC50 value is calculated.
Conclusion and Future Perspectives
While direct experimental data on the biological activity of 3-(4-phenoxyphenoxy)piperidine derivatives is currently scarce, the extensive research on the closely related 3-(phenoxymethyl)piperidine scaffold provides a strong rationale for their investigation as potent and selective dopamine D4 receptor antagonists. The SAR data from this related series suggests that substitutions on the terminal phenoxy ring will be critical for optimizing potency and that the overall scaffold is conducive to achieving favorable CNS drug-like properties.
Future research should focus on the synthesis and in vitro evaluation of a focused library of 3-(4-phenoxyphenoxy)piperidine derivatives. The protocols outlined in this guide provide a clear path for their biological characterization. Promising compounds should then be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant models of CNS disorders. The exploration of this novel chemical space holds significant promise for the discovery of new therapeutic agents targeting the dopamine D4 receptor.
References
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Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
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Saeedi, S., et al. (2025). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. European Journal of Medicinal Chemistry, 285, 117095. [Link]
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Potential therapeutic targets of 3-(4-Phenoxyphenoxy)piperidine
An In-Depth Technical Guide to the Therapeutic Potential of the 3-(4-Phenoxyphenoxy)piperidine Scaffold
Executive Summary
The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to a wide array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases[1]. Its prevalence is a testament to its favorable physicochemical properties, which enhance drug-like characteristics such as metabolic stability and bioavailability[1]. This guide focuses on the therapeutic potential of the 3-(4-phenoxyphenoxy)piperidine scaffold. While direct research on this specific molecule is nascent, extensive structure-activity relationship (SAR) studies on closely related analogs, particularly fluorinated derivatives, have identified the Dopamine D4 receptor (D4R) as a high-affinity and selective target. This discovery opens a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders, most notably for mitigating the debilitating side effects of long-term Parkinson's disease treatment. This document will elucidate the scientific rationale for targeting the D4R, explore its signaling pathways, present a framework for experimental validation, and discuss other potential therapeutic applications of this versatile chemical scaffold.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a saturated heterocycle that is a common feature in numerous natural alkaloids and synthetic drugs[2][3]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets[1]. The nitrogen atom within the piperidine ring is typically basic, enabling the formation of salts to improve solubility and facilitating hydrogen bonding with receptor active sites[1]. These attributes contribute to the "drug-like" properties of piperidine-containing compounds, making them a recurring motif in the pharmacopeia[1].
Primary Therapeutic Target: The Dopamine D4 Receptor (D4R)
Recent advancements in medicinal chemistry have highlighted the potential of targeting the D4R for various neurological conditions. Analogs of 3-(4-phenoxyphenoxy)piperidine, specifically 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, have been synthesized and characterized as potent and selective D4R antagonists[4][5].
Rationale for D4R Antagonism
The long-term management of Parkinson's disease with L-DOPA is frequently complicated by the emergence of L-DOPA-induced dyskinesias (LIDs), involuntary movements that significantly impair a patient's quality of life[4]. Emerging evidence points to a critical role for the D4R in the pathophysiology of LIDs[4]. Unlike other dopamine receptor subtypes, the D4R has a more restricted distribution in the brain, with high expression in the cortico-basal ganglia network, which is profoundly affected by chronic L-DOPA therapy[4][5]. Preclinical studies have demonstrated that selective D4R antagonists can alleviate LIDs without compromising the anti-parkinsonian efficacy of L-DOPA[4]. This presents a significant advantage over existing therapeutic strategies[4]. The development of selective D4R antagonists has been challenging, often hampered by poor selectivity and unfavorable pharmacokinetic properties[4][5]. The 3-(4-phenoxyphenoxy)piperidine scaffold and its analogs represent a promising chemical series to overcome these limitations[4][5].
Dopamine D4 Receptor Signaling Pathway
The D4R is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit can modulate the activity of other effectors, including ion channels.
Binding Affinities of Analogous Compounds
The following table summarizes the binding affinities (Ki) of several 4,4-difluoro-3-(phenoxymethyl)piperidine analogs for the D4R, demonstrating the high potency of this chemical class[4][5].
| Compound ID | R Group (Phenoxy Moiety) | Ki (nM) for D4R |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 9cc | 3,4-Difluorophenyl | 2.6 |
| 9dd | 3-Fluorophenyl | 5.5 |
| 9y | 3,4-Difluorophenyl | 4.8 |
| 9z | 3-Fluorophenyl | 11.8 |
Data extracted from Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.[4][5]
Secondary Potential Therapeutic Targets
The versatility of the piperidine scaffold suggests that 3-(4-phenoxyphenoxy)piperidine may interact with other CNS targets.
-
Monoamine Transporters: Derivatives of piperidine have been investigated as monoamine reuptake inhibitors, suggesting a potential application in the treatment of depression and other mood disorders[6][7]. The natural product piperine, which contains a piperidine moiety, has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters[8][9][10].
-
NMDA Receptors: Certain piperidine analogs have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor[11]. This suggests a potential therapeutic role in conditions associated with excitotoxicity, such as stroke and traumatic brain injury.
-
Opioid Receptors: The piperidine scaffold is a common feature in many opioid analgesics. Some 4,4-disubstituted piperidines exhibit high affinity for opioid binding sites and potent analgesic properties[12]. Additionally, 3-phenoxypropyl piperidine analogs have been identified as novel agonists for the opioid receptor-like 1 (ORL1) receptor, indicating potential in pain management and anesthesia[13].
Experimental Protocols for Target Validation
To rigorously assess the therapeutic potential of 3-(4-phenoxyphenoxy)piperidine and its analogs, a systematic approach to target validation is essential.
D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human D4 receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human D4 receptor[5].
-
Radioligand: Employ a suitable radioligand, such as [3H]N-methylspiperone, at a concentration near its Kd for the D4R[5].
-
Competition Assay:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound (e.g., 10-11 to 10-5 M).
-
Non-specific binding is determined in the presence of a high concentration of a known D4R ligand (e.g., haloperidol).
-
-
Incubation and Filtration: Incubate at room temperature, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for D4R Antagonism (cAMP Assay)
Objective: To determine the functional potency (IC50) of the test compound as a D4R antagonist.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human D4R, such as CHO-K1 or HEK293 cells.
-
cAMP Stimulation:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a D4R agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a decrease in forskolin-stimulated cAMP production.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve. Determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
The 3-(4-phenoxyphenoxy)piperidine scaffold represents a highly promising starting point for the development of novel therapeutics targeting the Dopamine D4 receptor. The extensive research on analogous compounds provides a strong rationale for its investigation as a treatment for L-DOPA-induced dyskinesias in Parkinson's disease. Future research should focus on the synthesis and biological characterization of a focused library of 3-(4-phenoxyphenoxy)piperidine derivatives to establish a clear structure-activity relationship. Optimization of metabolic stability and pharmacokinetic properties will be critical for advancing lead compounds into preclinical and clinical development. Furthermore, systematic screening against a panel of CNS targets will help to fully elucidate the therapeutic potential and selectivity profile of this versatile chemical scaffold.
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
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Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]
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4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]
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Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. National Institutes of Health. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]
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Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity. PubMed. [Link]
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Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]
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Piperine potentiates the antidepressant-like effect of trans-resveratrol: involvement of monoaminergic system. PubMed. [Link]
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An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 3-(4-Phenoxyphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(4-Phenoxyphenoxy)piperidine has been identified in publicly available resources. This guide is a scientifically-informed estimation of the compound's safety and toxicity profile, compiled and extrapolated from data on the parent piperidine molecule and structurally related compounds. All personnel handling this substance must exercise extreme caution and adhere to rigorous safety protocols. The information provided herein is for guidance purposes and should be supplemented by professional judgment and a thorough risk assessment before any handling or use.
Executive Summary: A Compound of Unknown Hazard
3-(4-Phenoxyphenoxy)piperidine is a molecule of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1] However, the absence of dedicated toxicological studies necessitates a cautious approach to its handling and use. This guide synthesizes available data on the piperidine core and related phenoxyphenoxy-containing molecules to construct a predictive hazard profile. Based on this analysis, 3-(4-Phenoxyphenoxy)piperidine should be presumed to be a hazardous substance with potential for acute toxicity, skin and eye irritation or corrosion, and environmental toxicity. A comprehensive understanding of these potential hazards is critical for ensuring laboratory safety and responsible research conduct.
Predicted Hazard Identification and Classification
The hazard profile of 3-(4-Phenoxyphenoxy)piperidine can be inferred by considering the contributions of its two primary structural components: the piperidine ring and the phenoxyphenoxy substituent.
2.1. The Piperidine Core: A Foundation of Significant Hazard
The piperidine moiety is a well-characterized building block with a distinct and severe hazard profile. It is classified as a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3][4] Furthermore, piperidine is known to cause severe skin burns and eye damage.[2][3][4]
2.2. The Phenoxyphenoxy Substituent: Modulating the Toxicological Profile
The large, lipophilic phenoxyphenoxy group at the 3-position of the piperidine ring is expected to significantly modify the parent molecule's properties. While it may reduce the volatility and flammability compared to piperidine, it introduces its own set of potential hazards. Structurally similar compounds containing the phenoxyphenoxy moiety, such as 4-phenoxyphenol and pyriproxyfen, exhibit aquatic toxicity.[5][6] Additionally, 4-phenoxyphenol is classified as harmful if swallowed and causes skin and eye irritation.[5][7]
2.3. Predicted GHS Classification
Based on the available data, a precautionary Globally Harmonized System (GHS) classification for 3-(4-Phenoxyphenoxy)piperidine is proposed in the table below. It is imperative to handle this compound as if it meets these classifications until empirical data becomes available.
| Hazard Class | Hazard Category | Predicted Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Data Summary (Inferred)
Quantitative toxicological data for 3-(4-Phenoxyphenoxy)piperidine is not available. The following table presents data for piperidine and related compounds to provide a basis for risk assessment.
| Compound | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | LC50 (Inhalation, Rat) | Key Findings |
| Piperidine | 740 mg/kg[2] | 275 mg/kg[2] | 4.8 mg/L (4h)[2] | Corrosive to skin and eyes; toxic by all routes of exposure.[2][3][4] |
| 4-Phenoxyphenol | No data available | No data available | No data available | Harmful if swallowed; causes skin and eye irritation; very toxic to aquatic life.[5][7] |
| Pyriproxyfen | >5000 mg/kg | >2000 mg/kg | >1.3 mg/L (4h) | Very toxic to aquatic life with long-lasting effects.[6] |
| 4-(2-Methoxyphenoxy)piperidine HCl | No data available | No data available | No data available | Causes skin, eye, and respiratory irritation.[8] |
| 4-[4-(Trifluoromethoxy)phenoxy]piperidine | No data available | No data available | No data available | Causes skin and eye irritation; may cause respiratory irritation.[9] |
Experimental Protocols for Safe Handling and Use
Given the predicted hazardous nature of 3-(4-Phenoxyphenoxy)piperidine, a stringent set of safety protocols must be implemented.
4.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
4.2. Engineering Controls
All manipulations of 3-(4-Phenoxyphenoxy)piperidine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9]
4.3. Storage and Handling
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][9]
-
Handling: Avoid the creation of dust or aerosols.[10] Use non-sparking tools and ensure proper grounding of equipment to prevent electrostatic discharge.[3] Do not eat, drink, or smoke in areas where the compound is handled or stored.[8] Wash hands thoroughly after handling.[8]
4.4. Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately. Wearing the appropriate PPE, contain the spill using an inert absorbent material.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[10]
4.5. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]
Logical Workflow for Risk Mitigation
A systematic approach to risk mitigation is essential when working with a compound of unknown toxicity.
Disposal Considerations
All waste containing 3-(4-Phenoxyphenoxy)piperidine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow this material to enter the environment.[10]
Conclusion: A Call for Caution and Further Research
While the precise toxicological properties of 3-(4-Phenoxyphenoxy)piperidine remain uncharacterized, a comprehensive analysis of its structural components strongly suggests that it should be handled as a hazardous substance. The potential for acute toxicity, severe skin and eye effects, and environmental harm necessitates the implementation of stringent safety protocols. Researchers and drug development professionals are urged to exercise extreme caution and to conduct thorough risk assessments before incorporating this compound into their workflows. Further toxicological studies are essential to definitively characterize the safety profile of 3-(4-Phenoxyphenoxy)piperidine and to ensure its safe and responsible use in scientific research.
References
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- Safety D
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- 4-(3-Fluorophenoxy)piperidine hydrochloride. Apollo Scientific.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
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- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.
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Solubility and stability of 3-(4-Phenoxyphenoxy)piperidine
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Phenoxyphenoxy)piperidine
This guide provides a comprehensive technical framework for characterizing the solubility and chemical stability of 3-(4-Phenoxyphenoxy)piperidine. As this molecule represents a novel chemical entity with limited public data, this document focuses on the foundational principles, experimental designs, and analytical methodologies required to robustly define its physicochemical profile. The insights herein are tailored for researchers, chemists, and formulation scientists in the drug discovery and development sector.
Introduction: Understanding the Molecule
3-(4-Phenoxyphenoxy)piperidine is a heterocyclic compound featuring a central piperidine ring, which is a ubiquitous scaffold in pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The piperidine nitrogen imparts a basic character, making the molecule's properties pH-sensitive. This core is attached via an ether linkage at the 3-position to a 4-phenoxyphenoxy group, a bulky, lipophilic moiety composed of two aromatic rings connected by another ether bond.
This structural combination—a polar, ionizable amine head and a large, non-polar tail—presents a classic challenge in drug development: balancing aqueous solubility with membrane permeability. A thorough understanding of its solubility and stability is therefore a non-negotiable prerequisite for advancing it as a potential drug candidate.
Physicochemical Properties (Predicted)
No experimental data for 3-(4-Phenoxyphenoxy)piperidine is readily available. The following properties are predicted based on its structure and data from close structural isomers, providing a baseline for experimental design.
| Property | Predicted Value / Information | Rationale & Implication |
| Molecular Formula | C₁₇H₁₉NO₂ | --- |
| Molecular Weight | 269.34 g/mol | Influences diffusion and molar concentration calculations. |
| pKa (Basic) | 8.5 - 9.5 | The piperidine nitrogen is a secondary amine, readily protonated. This predicts a significant increase in aqueous solubility at pH values below 7.5. |
| Predicted LogP | 3.5 - 4.5 | The high value, driven by the large aromatic system, suggests the compound is highly lipophilic and will likely have very low intrinsic solubility in water. |
| Hydrogen Bond Donors | 1 (from N-H) | Can participate in hydrogen bonding, but this is outweighed by its lipophilicity. |
| Hydrogen Bond Acceptors | 3 (from N and two O atoms) | Can accept hydrogen bonds from protic solvents. |
Solubility Profiling: A Practical Approach
The primary objective is to quantify the compound's solubility in various media relevant to drug delivery and manufacturing, including aqueous buffers, biorelevant media, and organic solvents.
Causality Behind Experimental Design
Given the predicted high LogP and basic pKa, a simple aqueous solubility test is insufficient. We must assess both kinetic and thermodynamic solubility and understand the profound impact of pH. The shake-flask method remains the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium. The choice of analytical finish—typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—is critical for its ability to separate the analyte from any potential impurities or early-stage degradants, ensuring accurate quantification.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is designed to be a self-validating system by including a time-point analysis to ensure equilibrium has been reached.
-
Preparation of Media: Prepare a panel of solvents, including:
-
pH 2.0 HCl Buffer
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Purified Water (Milli-Q or equivalent)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
-
Sample Preparation: Add an excess of solid 3-(4-Phenoxyphenoxy)piperidine to separate vials for each solvent. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point of ~5-10 mg/mL is often sufficient.
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate for an initial period of 24 hours. This duration is chosen as a standard starting point for small molecules to approach equilibrium.
-
-
Sampling and Processing (24h Timepoint):
-
Stop agitation and allow vials to stand for 1 hour for large particulates to settle.
-
Carefully withdraw an aliquot from the supernatant. Crucially, immediately filter this aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is the most common source of error; failure to filter properly will grossly overestimate solubility.
-
Dilute the clear filtrate with the mobile phase to a concentration within the pre-established calibration curve range of the analytical method.
-
-
Equilibrium Confirmation (48h Timepoint):
-
Return the vials to the shaker for another 24 hours.
-
Repeat Step 4.
-
Trustworthiness Check: Compare the calculated solubility at 24h and 48h. If the values are within 10% of each other, equilibrium can be considered reached. If not, continue the experiment with a 72h timepoint.
-
-
Quantification by RP-HPLC:
-
Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm (or λmax if determined).
-
-
Analysis: Quantify the concentration against a multi-point calibration curve of the compound prepared in the mobile phase.
-
Illustrative Data Presentation
The expected outcome would be summarized in a table as follows:
| Solvent / Medium | Temperature (°C) | Solubility (µg/mL) |
| pH 2.0 HCl Buffer | 25 | >1000 |
| pH 4.5 Acetate Buffer | 25 | 450.5 |
| pH 6.8 Phosphate Buffer | 25 | 5.2 |
| Water | 25 | 2.1 |
| DMSO | 25 | >100,000 |
| Ethanol | 25 | 15,300 |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability & Forced Degradation
A stability-indicating method is an analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] Forced degradation studies are the cornerstone of developing such a method.[2][3] These studies deliberately stress the molecule under harsh conditions to predict its long-term stability and identify potential degradants.[2]
Anticipated Degradation Pathways
Based on the structure of 3-(4-Phenoxyphenoxy)piperidine, two primary sites of chemical instability are anticipated:
-
Oxidation of the Piperidine Nitrogen: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. This is a common degradation pathway for piperidine-containing drugs.[4]
-
Cleavage of Ether Linkages: While aromatic ethers are generally stable, they can be cleaved under extreme acidic or thermal conditions. The aliphatic ether linkage to the piperidine ring is likely more labile than the diaryl ether bond.
Protocol: Forced Degradation (Stress Testing)
Objective: To generate a sample containing a modest amount of degradation (5-20%) for each stress condition to facilitate analytical method development.
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix stock solution with 0.1 M HCl.
-
Heat at 60 °C.
-
Sample at 2, 6, 24, and 48 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Rationale: Simulates acidic stomach conditions and tests the stability of the ether linkages and the molecule as a whole to low pH.
-
-
Base Hydrolysis:
-
Mix stock solution with 0.1 M NaOH.
-
Heat at 60 °C.
-
Sample at time points as above.
-
Neutralize with 0.1 M HCl before analysis.
-
Rationale: Simulates basic intestinal conditions and assesses susceptibility to nucleophilic attack.
-
-
Oxidative Degradation:
-
Mix stock solution with 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature, protected from light.
-
Sample at 2, 6, and 24 hours.
-
Rationale: H₂O₂ is a common oxidizing agent that effectively tests the susceptibility of the amine and potentially the aromatic rings to oxidation.[5]
-
-
Thermal Degradation:
-
Store the stock solution in a sealed vial at 60 °C.
-
Store a sample of the solid powder at 80 °C.
-
Sample at 1, 3, and 7 days.
-
Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
-
-
Photostability:
-
Expose the stock solution and solid powder to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).
-
Run a parallel control sample protected from light (wrapped in aluminum foil).
-
Sample at the end of the exposure.
-
Rationale: Identifies if the compound is light-sensitive, which has significant implications for manufacturing and packaging.
-
Development of a Stability-Indicating HPLC Method
The same HPLC method described for solubility can be used as a starting point. The key is to demonstrate specificity.
-
Analysis of Stressed Samples: Analyze all samples from the forced degradation study.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in each chromatogram. The UV spectra across the peak should be consistent. A failing purity angle indicates a co-eluting degradant.
-
Method Optimization: If co-elution occurs, the method must be optimized. This involves systematically adjusting parameters like the mobile phase gradient slope, pH of the aqueous phase, or even changing the column chemistry (e.g., to a phenyl-hexyl column) to achieve separation.[6][7]
-
Mass Balance: The sum of the parent API and all degradation products should ideally be close to 100% of the initial concentration, confirming that all major degradants are being detected.
Visualization: Forced Degradation & Method Development Logic
Caption: Logic flow for a forced degradation study.
Visualization: Potential Degradation Pathways
Caption: Hypothesized primary degradation pathways.
Senior Application Scientist Insights: Formulation & Handling
-
Solubilization Strategy: Given the predicted low aqueous solubility and basic nature, salt formation is the most logical first step. Creating the hydrochloride or mesylate salt should dramatically improve aqueous solubility. For formulations where a salt is not feasible, a co-solvent system (e.g., water/propylene glycol/ethanol) or the use of surfactants and cyclodextrins would be necessary to achieve therapeutically relevant concentrations.
-
pH Control: In liquid formulations, the pH must be maintained well below the pKa (e.g., pH 4-5) to keep the molecule in its protonated, more soluble form. A citrate or acetate buffer system would be appropriate.
-
Storage and Handling: The potential for oxidation of the piperidine nitrogen suggests that the solid material should be stored under inert gas (nitrogen or argon) if possible, protected from light, and kept in a cool, dry place. Solutions should be freshly prepared, and if stored, should be refrigerated and protected from light. The inclusion of an antioxidant like butylated hydroxytoluene (BHT) could be considered for lipid-based formulations.
References
-
PubChem. 4-(3-Phenylphenoxy)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(4-chlorophenoxy)piperidine. National Center for Biotechnology Information. [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
- Jadhav, S. B., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
-
Pharmaffiliates. (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Pharmaffiliates. [Link]
- Raghunandan, N. (2011). A review of the degradation behavior of pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 19-26.
- Sharma, G., et al. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- International Journal of Pharmaceutical Research & Allied Sciences. (2017).
- International Journal of Pharmaceutical and Medicinal Research. (2017).
Sources
Methodological & Application
Application Note: A Protocol for the Synthesis of 3-(4-Phenoxyphenoxy)piperidine
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 3-(4-phenoxyphenoxy)piperidine, a valuable heterocyclic scaffold for drug discovery and development. The synthetic strategy is centered around a robust and high-yielding Mitsunobu reaction for the key C-O bond formation, followed by an efficient acidic deprotection. This guide is designed for researchers in medicinal chemistry and process development, offering detailed procedural steps, mechanistic insights, and practical advice for troubleshooting and characterization. The protocol begins with the coupling of commercially available N-Boc-3-hydroxypiperidine and 4-phenoxyphenol, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.
Introduction
Piperidine and its derivatives are among the most ubiquitous structural motifs found in pharmaceuticals and biologically active compounds. Their conformational flexibility and basic nitrogen atom allow for critical interactions with a wide range of biological targets. The specific substitution pattern of 3-(4-phenoxyphenoxy)piperidine combines this privileged heterocycle with a diaryl ether moiety, a common pharmacophore in its own right. This structural combination presents a promising starting point for the development of novel therapeutic agents.
The synthesis of aryl ethers can be challenging, often requiring harsh conditions. The Mitsunobu reaction, however, offers a mild and efficient alternative for coupling alcohols and phenols.[1] Discovered by Oyo Mitsunobu, this reaction proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a weakly acidic pronucleophile, in this case, a phenol.[2] A key advantage of this method is its reliability and stereospecificity (inversion of configuration), making it a cornerstone of modern organic synthesis.[3]
This protocol employs a nitrogen-protected piperidine derivative, N-Boc-3-hydroxypiperidine, to prevent the secondary amine from engaging in side reactions. The Boc group is a standard protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic treatment.[4][5] The subsequent deprotection step is a straightforward acidolysis reaction, providing the final product in high purity.
Overall Synthetic Scheme
The synthesis is performed in two main stages:
-
Step 1: Mitsunobu Etherification: Formation of the diaryl ether linkage between N-Boc-3-hydroxypiperidine and 4-phenoxyphenol.
-
Step 2: N-Boc Deprotection: Removal of the Boc protecting group to yield the final secondary amine.
Caption: Overall two-step synthesis workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier | Notes |
| N-Boc-3-hydroxypiperidine | 85275-45-2 | 201.27 | Sigma-Aldrich | Purity >97% |
| 4-Phenoxyphenol | 831-82-3 | 186.21 | Alfa Aesar | Purity >98% |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | Acros Organics | Purity >99% |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | Sigma-Aldrich | Typically sold as a 97% solution |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Fisher Scientific | Anhydrous, <50 ppm H₂O |
| 4 M HCl in 1,4-Dioxane | N/A | N/A | Sigma-Aldrich | Standard solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade |
| Saturated aq. NaHCO₃ | N/A | N/A | Lab Prepared | |
| Brine | N/A | N/A | Lab Prepared | |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | Fisher Scientific | For drying |
| Silica Gel | 7631-86-9 | 60.08 | Sorbent Technologies | 230-400 mesh for column chromatography |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
PART A: Synthesis of tert-butyl 3-(4-phenoxyphenoxy)piperidine-1-carboxylate
This procedure details the Mitsunobu reaction. The core principle is the in-situ activation of the hydroxyl group of N-Boc-3-hydroxypiperidine by PPh₃ and DIAD, creating a good leaving group that is subsequently displaced by the phenoxide anion of 4-phenoxyphenol.[3]
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (5.0 g, 24.8 mmol, 1.0 eq), 4-phenoxyphenol (5.09 g, 27.3 mmol, 1.1 eq), and triphenylphosphine (8.14 g, 31.0 mmol, 1.25 eq).
-
Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C. Causality: This is crucial to control the initial exothermic reaction between PPh₃ and DIAD and to prevent the formation of side products.[6]
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (6.1 mL, 31.0 mmol, 1.25 eq) dropwise to the cooled solution over 20-30 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the N-Boc-3-hydroxypiperidine spot (visualized with a potassium permanganate stain) indicates completion. A new, less polar spot corresponding to the product should appear.
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Workup - Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (2 x 75 mL) to remove unreacted phenol, water (1 x 75 mL), and brine (1 x 75 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil/solid. This crude material contains the desired product along with byproducts like triphenylphosphine oxide (TPPO) and the DIAD-hydrazine adduct.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield tert-butyl 3-(4-phenoxyphenoxy)piperidine-1-carboxylate as a colorless oil or white solid.
PART B: Synthesis of 3-(4-Phenoxyphenoxy)piperidine (Final Product)
This step involves the acid-catalyzed cleavage of the Boc protecting group.[4] The carbamate is protonated, leading to the loss of isobutylene and carbon dioxide, liberating the free secondary amine. The product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the purified product from Part A (e.g., 6.0 g, 15.7 mmol) in a 100 mL round-bottom flask with a stir bar.
-
Acid Addition: Add 40 mL of 4 M HCl in 1,4-dioxane (160 mmol, ~10 eq). Note: This reaction can also be performed with trifluoroacetic acid (TFA) in dichloromethane (DCM), but isolation as the HCl salt is often cleaner.
-
Reaction: Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (10:1 DCM:Methanol), observing the disappearance of the starting material. Often, the product hydrochloride salt will precipitate from the dioxane solution.
-
Isolation: Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Purification/Trituration: Add ~50 mL of diethyl ether to the solid residue and stir or sonicate vigorously. This process, known as trituration, washes away any non-polar, non-ionic impurities.
-
Filtration: Collect the resulting white solid by vacuum filtration. Wash the filter cake with additional cold diethyl ether (2 x 20 mL).
-
Drying: Dry the solid under high vacuum to yield 3-(4-phenoxyphenoxy)piperidine hydrochloride.
-
(Optional) Free-Basing: To obtain the free amine, dissolve the hydrochloride salt in water, basify to pH > 10 with 2 M NaOH, and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product as a free base.
Mechanistic Insight: The Mitsunobu Reaction
The Mitsunobu reaction is a complex process with several key intermediates. Understanding the mechanism helps in troubleshooting and optimizing the reaction conditions.
Caption: Simplified mechanism of the Mitsunobu reaction.
-
Activation: Triphenylphosphine acts as a nucleophile, attacking the electrophilic nitrogen of DIAD to form a betaine intermediate.[2]
-
Proton Transfer: This highly basic betaine deprotonates the phenol (the most acidic proton source present), forming a phenoxide anion and a protonated betaine.
-
Phosphonium Salt Formation: The alcohol (N-Boc-3-hydroxypiperidine) attacks the activated phosphonium species, displacing the DIAD-hydrazine byproduct and forming a key alkoxyphosphonium salt. This step effectively converts the poor hydroxyl leaving group into an excellent one.[3]
-
SN2 Displacement: The phenoxide anion, now a potent nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion. This backside attack results in the formation of the desired ether with inversion of stereochemistry and the release of triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct that drives the reaction forward.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
¹H NMR: For the final product, expect to see characteristic signals for the piperidine ring protons (typically in the 1.5-3.5 ppm range), a signal for the piperidine C-H proton attached to the ether oxygen (~4.5 ppm), and aromatic protons from the phenoxyphenol moiety (6.8-7.4 ppm). The N-H proton signal will be present, though its chemical shift can vary.
-
¹³C NMR: Expect signals corresponding to the piperidine carbons, and the aromatic carbons of the phenoxyphenol group.
-
Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₇H₁₉NO₂ = 269.34 g/mol ).
-
Infrared (IR) Spectroscopy: Look for C-O-C stretching frequencies for the ether linkages and an N-H stretch for the secondary amine in the final product.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in Mitsunobu reaction | 1. Wet THF or reagents. 2. DIAD or PPh₃ has degraded. 3. Insufficient reaction time. | 1. Use freshly dried, anhydrous THF. Ensure starting materials are dry. 2. Use fresh, high-purity reagents. 3. Allow the reaction to run for a longer period (up to 24h). |
| Difficult purification of Mitsunobu product | Triphenylphosphine oxide (TPPO) is co-eluting with the product. | 1. After workup, dissolve the crude oil in a minimal amount of DCM and add ether or hexanes to precipitate the TPPO. Filter and concentrate the filtrate before chromatography. 2. Use a less polar eluent system for chromatography. |
| Incomplete Boc deprotection | 1. Insufficient acid. 2. Insufficient reaction time. | 1. Add more equivalents of the HCl/dioxane solution. 2. Allow the reaction to stir for a longer duration at room temperature. Gentle warming (to 40°C) can be applied if necessary. |
| Product is an oil instead of a solid | The free base may be an oil. The hydrochloride salt may be hygroscopic or contain impurities. | 1. Ensure complete removal of solvent. 2. Triturate thoroughly with cold ether to induce crystallization and remove impurities. 3. Convert to the free base and purify by chromatography if necessary, then re-form the salt. |
Safety Precautions
-
DIAD: Diisopropyl azodicarboxylate is a lachrymator and is toxic. It is also potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid heating.
-
Solvents: THF, dioxane, and dichloromethane are flammable and/or carcinogenic. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acids: 4 M HCl in dioxane and trifluoroacetic acid are highly corrosive. Avoid inhalation and skin contact.
References
- Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC.
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- Google Patents. (n.d.). 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis.
- National Center for Biotechnology Information. (n.d.). 4-(3-Phenylphenoxy)piperidine. PubChem.
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- National Center for Biotechnology Information. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Wikipedia. (n.d.). Mitsunobu reaction.
- National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- ResearchGate. (n.d.). Scheme 1.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
- MDPI. (2025).
- Chem-Impex. (n.d.). 1-Boc-4-(3-carboxy-phenoxy)piperidine.
- ResearchGate. (2018).
- FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- National Center for Biotechnology Information. (n.d.). 2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2. PubChem.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. mdpi.com [mdpi.com]
Comprehensive Analytical Strategies for the Characterization of 3-(4-Phenoxyphenoxy)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies essential for the robust characterization of 3-(4-Phenoxyphenoxy)piperidine, a heterocyclic compound with significant potential in pharmaceutical development. The structural complexity of this molecule, featuring a chiral center and multiple aromatic rings, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This document outlines detailed protocols and expert insights for chromatographic, spectroscopic, and thermal analysis techniques, empowering researchers to establish a rigorous quality control framework for this promising compound.
Introduction: The Analytical Imperative for 3-(4-Phenoxyphenoxy)piperidine
3-(4-Phenoxyphenoxy)piperidine belongs to the broad class of piperidine derivatives, which are integral scaffolds in a vast array of pharmaceuticals due to their favorable pharmacological and pharmacokinetic properties.[1] The unique arrangement of two phenoxy groups at the 3-position of the piperidine ring presents specific analytical challenges, including the potential for positional isomers and the critical need to control the stereochemistry at the C3 position.
A thorough analytical characterization is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of any active pharmaceutical ingredient (API). This involves not only confirming the chemical structure but also quantifying impurities, identifying potential degradation products, and understanding its solid-state properties. This application note serves as a practical guide to developing and implementing a suite of analytical methods tailored to the specific attributes of 3-(4-Phenoxyphenoxy)piperidine.
Chromatographic Analysis: Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, crucially, the enantiomeric excess of 3-(4-Phenoxyphenoxy)piperidine. Given the presence of a chiral center, a two-pronged HPLC strategy is recommended: a reversed-phase method for purity assessment and a chiral method for enantiomeric separation.
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
The lipophilic nature of the phenoxyphenoxy moiety makes RP-HPLC an ideal choice for separating the target molecule from non-polar and moderately polar impurities.
Rationale for Method Design:
A C18 stationary phase is selected for its broad applicability and excellent retention of hydrophobic compounds. The mobile phase, a combination of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The acidic pH of the buffer ensures that the piperidine nitrogen is protonated, leading to consistent retention and symmetrical peaks. UV detection is suitable due to the strong chromophores present in the molecule.
Proposed RP-HPLC Protocol:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Acetonitrile:Water |
This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]
Enantiomeric Separation by Chiral HPLC
The control of stereochemistry is critical for chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the definitive technique for quantifying the enantiomeric excess of 3-(4-Phenoxyphenoxy)piperidine.
Rationale for Method Design:
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including those with amine functionalities.[3] A normal-phase elution mode often provides better selectivity for this class of compounds.
Proposed Chiral HPLC Protocol:
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in the mobile phase |
The choice of the chiral stationary phase is empirical, and screening of different polysaccharide-based columns may be necessary to achieve optimal separation.
Caption: Workflow for chromatographic analysis of 3-(4-Phenoxyphenoxy)piperidine.
Structural Elucidation by Spectroscopic Techniques
A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for the unequivocal identification and structural confirmation of 3-(4-Phenoxyphenoxy)piperidine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. The piperidine ring and the phenoxy ether linkages are susceptible to characteristic fragmentation patterns under electron ionization (EI).
Rationale for Method Design:
A standard non-polar GC column (e.g., 5% phenyl polysiloxane) is suitable for the elution of this compound. The EI-MS will provide a molecular ion peak (M+) confirming the molecular weight, and a fragmentation pattern that can be used for structural elucidation and identification of related impurities. The fragmentation of piperidine derivatives often involves cleavage of the ring and the substituents.[4]
Proposed GC-MS Protocol:
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Sample Preparation | Dissolve 1 mg/mL in Methanol |
Expected Fragmentation: Key fragments may arise from the cleavage of the ether linkages, loss of the phenoxy group, and fragmentation of the piperidine ring. The presence of a prominent molecular ion is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of 3-(4-Phenoxyphenoxy)piperidine.
Rationale for Method Design:
Standard ¹H and ¹³C NMR experiments will provide information on the chemical environment of each proton and carbon atom. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity within the molecule. The chemical shifts of the piperidine ring protons and carbons are sensitive to the substituent at the 3-position.[5]
Proposed NMR Analysis Protocol:
| Parameter | Recommended Condition |
| Solvent | CDCl₃ or DMSO-d₆ |
| Concentration | 5-10 mg/mL |
| Spectrometer | 400 MHz or higher |
| Experiments | ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC |
Expected ¹H NMR Chemical Shifts:
-
Aromatic Protons: δ 6.8 - 7.5 ppm
-
Piperidine Protons (C2, C6): δ 2.5 - 3.5 ppm
-
Piperidine Protons (C3, C4, C5): δ 1.5 - 2.2 ppm
-
NH Proton: δ 1.5 - 3.0 ppm (broad, exchangeable with D₂O)
Expected ¹³C NMR Chemical Shifts:
-
Aromatic Carbons: δ 115 - 160 ppm
-
Piperidine Carbons (C2, C6): δ 45 - 55 ppm
-
Piperidine Carbons (C3, C4, C5): δ 20 - 40 ppm
Caption: Spectroscopic techniques for structural elucidation.
Thermal Analysis: Solid-State Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the solid-state properties of 3-(4-Phenoxyphenoxy)piperidine, including its melting point, thermal stability, and the presence of solvates.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and polymorphic forms.
Proposed DSC Protocol:
| Parameter | Recommended Condition |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Weight | 2-5 mg |
| Temperature Range | 25 °C to 300 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
A sharp endothermic peak will indicate the melting point of the crystalline solid. The presence of multiple thermal events may suggest polymorphism or the presence of impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and the presence of residual solvents or water.
Proposed TGA Protocol:
| Parameter | Recommended Condition |
| Sample Pan | Platinum or ceramic |
| Sample Weight | 5-10 mg |
| Temperature Range | 25 °C to 500 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
The onset of mass loss indicates the decomposition temperature. A mass loss at lower temperatures (e.g., below 150 °C) could indicate the presence of residual solvents or water.
Impurity Profiling: Ensuring Safety and Quality
A thorough understanding of the impurity profile of 3-(4-Phenoxyphenoxy)piperidine is a regulatory requirement and is essential for ensuring the safety of the final drug product.[7] Potential impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation.
The RP-HPLC method described in Section 2.1 is the primary tool for impurity profiling. When coupled with mass spectrometry (LC-MS), it allows for the identification and characterization of unknown impurities. Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), are crucial for identifying potential degradation products and for developing a stability-indicating method.[8]
Conclusion
The analytical characterization of 3-(4-Phenoxyphenoxy)piperidine requires a comprehensive and systematic approach. The methodologies outlined in this application note, encompassing chromatographic, spectroscopic, and thermal techniques, provide a robust framework for ensuring the identity, purity, and stability of this important pharmaceutical building block. The successful implementation of these methods, coupled with rigorous validation, will be instrumental in advancing the development of new therapeutics based on this promising scaffold.
References
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D. O. V. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(16):4785. Available from: [Link]
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Zafar, S., et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. 2019;41(2):363-369. Available from: [Link]
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Petza, D., et al. Chiral separation of pharmacologically active dihydropyrimidinones with carboxymethyl-beta-cyclodextrin. Electrophoresis. 2003;24(15):2658-65. Available from: [Link]
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Lee, K. R., et al. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Journal of Chromatography B. 2005;822(1-2):247-52. Available from: [Link]
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Ismail, O. H., et al. A review on recent trends in chiral separations of pharmaceuticals by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. 2023;235:115653. Available from: [Link]
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Smith, A. B., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidines. Chemical Science. 2018;9(1):155-163. Available from: [Link]
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Jalalpure, S., et al. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. 2020;54(3s):s534-s543. Available from: [Link]
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Govender, T., et al. Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. 2015. Available from: [Link]
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MassBank. Piperidines. Available from: [Link]
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Li, Y., et al. Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Molecules. 2023;28(2):778. Available from: [Link]
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Schiewe, J., et al. Development and validation of an HPLC method to quantify 3,4-dideoxyglucosone-3-ene in peritoneal dialysis fluids. Journal of Separation Science. 2009;32(11):1853-9. Available from: [Link]
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Al-Rawi, J. M. A., et al. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. 1985;41(12):1391-1395. Available from: [Link]
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Nikolova, P., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. 2022;8(11):139. Available from: [Link]
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Khan, S. A., et al. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society. 2015;60(1):2803-2808. Available from: [Link]
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Cignarella, G., et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. 1989;32(10):2277-82. Available from: [Link]
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Ilisz, I., et al. High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Chirality. 2008;20(9):1017-26. Available from: [Link]
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Chowdhury, S. K., et al. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... Journal of Pharmaceutical and Biomedical Analysis. 2005;37(2):407-13. Available from: [Link]
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De Keli, V., et al. Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis. 2018;161:210-221. Available from: [Link]
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Fanali, C., et al. Separation and Analysis of Chiral Compounds by Nano-Liquid Chromatography Using Glycopeptide Antibiotics. Methods in Molecular Biology. 2026;3023:225-235. Available from: [Link]
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Shaik, M. R., et al. Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. 2022. Available from: [Link]
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Kato, L., et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. 2013;24(1):146-152. Available from: [Link]
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Application Notes and Protocols for Biochemical Assays Using 3-(4-Phenoxyphenoxy)piperidine and its Analogs
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Phenoxypiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. When combined with a phenoxyphenoxy moiety, as in the case of 3-(4-phenoxyphenoxy)piperidine, the resulting molecule possesses physicochemical properties conducive to interacting with targets within the central nervous system (CNS).
Derivatives of the phenoxypiperidine scaffold have demonstrated significant activity as modulators of key CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs). For instance, various substituted phenoxymethylpiperidines have been investigated as potent antagonists for the dopamine D4 receptor, with potential applications in treating L-DOPA-induced dyskinesias in Parkinson's disease.[3][4][5] Other related structures have shown analgesic properties and serotonin antagonism.[6] Furthermore, compounds with a similar structural framework have been explored as antidepressant agents through the inhibition of biogenic amine reuptake.[7]
Given the pharmacological promiscuity of this scaffold, a new derivative such as 3-(4-phenoxyphenoxy)piperidine warrants a systematic biochemical evaluation to elucidate its mechanism of action and therapeutic potential. This guide provides detailed protocols for a panel of robust biochemical assays designed to characterize the activity of this compound and its analogs. The assays described herein will enable researchers to investigate its effects on three major classes of drug targets: monoamine transporters, GPCRs, and monoamine oxidase enzymes.
Section 1: Monoamine Transporter Activity Assessment
Monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), are critical regulators of neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs. A common mechanism of action for such drugs is the inhibition of neurotransmitter reuptake from the synaptic cleft. The following fluorescence-based assay provides a high-throughput method to assess the inhibitory activity of 3-(4-phenoxyphenoxy)piperidine on these transporters.[8]
Principle of the Fluorescence-Based Neurotransmitter Uptake Assay
This assay utilizes a fluorescent substrate that acts as a mimic of endogenous monoamine neurotransmitters.[9][10] This substrate is actively transported into cells stably expressing a specific monoamine transporter (e.g., hSERT, hDAT, or hNET). The accumulation of the fluorescent substrate inside the cells leads to a measurable increase in fluorescence intensity. A co-incubation with a test compound that inhibits the transporter will prevent the uptake of the fluorescent substrate, resulting in a reduced fluorescence signal. The assay is performed in a homogeneous format, where a masking dye in the extracellular buffer quenches the fluorescence of the substrate outside the cells, eliminating the need for wash steps.[8]
Experimental Workflow for Neurotransmitter Uptake Assay
Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.
Detailed Protocol for Monoamine Transporter Uptake Assay
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
96-well or 384-well black, clear-bottom microplates[11]
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)[12]
-
3-(4-Phenoxyphenoxy)piperidine (test compound)
-
Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the transporter-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[12]
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of 3-(4-phenoxyphenoxy)piperidine and reference inhibitors in DMSO (e.g., 10 mM).
-
On the day of the assay, prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
-
-
Assay Execution:
-
Gently remove the cell culture medium from the wells.
-
Wash the cell monolayer once with assay buffer.
-
Add the diluted test and reference compounds to the appropriate wells. Include wells with assay buffer and DMSO only for "no inhibition" (100% activity) and "vehicle" controls.
-
Prepare the fluorescent substrate/masking dye working solution according to the manufacturer's instructions.[12]
-
Add the working solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time may need to be optimized for each transporter.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~485 nm, emission ~525 nm). The exact wavelengths will depend on the specific fluorescent substrate used.[11]
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the "no cells" or "maximum inhibition" control wells (if included) from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the fluorescence in the presence of the test compound, Signal_max is the fluorescence of the vehicle control (no inhibition), and Signal_min is the fluorescence of a high concentration of a known potent inhibitor (maximum inhibition).
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the transporter activity.
-
A low IC50 value indicates that 3-(4-phenoxyphenoxy)piperidine is a potent inhibitor of the specific monoamine transporter. This assay should be performed for all three transporters (SERT, DAT, and NET) to determine the compound's potency and selectivity profile.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Selectivity | The ratio of IC50 values for different transporters (e.g., IC50(SERT) / IC50(DAT)). |
Section 2: Receptor Binding Affinity Determination
To further characterize the interaction of 3-(4-phenoxyphenoxy)piperidine with specific molecular targets, such as dopamine or serotonin receptor subtypes, a radioligand binding assay is the gold standard.[13] This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Principle of the Radioligand Binding Assay
This assay measures the binding of a radiolabeled ligand to a receptor preparation (typically cell membranes expressing the receptor of interest).[14] The assay is performed in the presence of increasing concentrations of an unlabeled test compound (the "competitor"). The competitor will displace the radioligand from the receptor in a concentration-dependent manner. By measuring the amount of radioactivity bound to the membranes at each competitor concentration, a competition curve can be generated, from which the inhibitory constant (Ki) of the test compound can be derived.[14]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for Radioligand Binding Assay
Materials:
-
Frozen cell membranes from cells overexpressing the target receptor (e.g., human D4 receptor)
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2-like receptors)
-
3-(4-Phenoxyphenoxy)piperidine (test compound)
-
Reference competitor (a known high-affinity ligand for the target receptor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding
-
Cell harvester for rapid filtration
-
Scintillation vials and scintillation cocktail
-
MicroBeta counter or similar scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in ice-cold binding buffer to a desired protein concentration (e.g., 5-20 µg of protein per well). The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + Radioligand + Binding Buffer
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2-like receptors)
-
Competition: Membranes + Radioligand + serial dilutions of 3-(4-phenoxyphenoxy)piperidine
-
-
-
Incubation:
-
The final assay volume is typically 200-250 µL.[14]
-
Add the components in the following order: binding buffer, test compound/unlabeled ligand, radioligand, and finally the membrane suspension to initiate the reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[14]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.[15]
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Place the individual filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Determine IC50 Value:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using non-linear regression to a one-site competition model to obtain the IC50 value.
-
-
Calculate the Inhibitory Constant (Ki):
-
The Ki value, which represents the affinity of the competitor for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor. The Kd value should be predetermined from a separate saturation binding experiment.
-
A low Ki value signifies high binding affinity of 3-(4-phenoxyphenoxy)piperidine for the target receptor.
| Parameter | Description |
| Kd | The equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. |
| Bmax | The maximum number of binding sites. |
| Ki | The inhibitory constant for a competing ligand; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. |
Section 3: Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamines, including serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the levels of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease. This fluorometric assay provides a sensitive method to determine if 3-(4-phenoxyphenoxy)piperidine acts as an inhibitor of MAO-A or MAO-B.
Principle of the Fluorometric MAO Inhibition Assay
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO.[11] In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe to generate a highly fluorescent product.[11] An inhibitor of MAO will reduce the production of H2O2, leading to a decrease in the fluorescence signal. The assay can be adapted to measure the inhibition of either MAO-A or MAO-B by using isoform-specific inhibitors to block the activity of the unwanted isoform.
Detailed Protocol for MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine, a substrate for both isoforms)[11]
-
MAO-A selective inhibitor (e.g., Clorgyline)
-
MAO-B selective inhibitor (e.g., Pargyline)
-
3-(4-Phenoxyphenoxy)piperidine (test compound)
-
Fluorometric MAO Assay Kit (containing HRP, fluorescent probe, and assay buffer)[11]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of 3-(4-phenoxyphenoxy)piperidine and reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) in assay buffer.
-
Dilute the MAO-A and MAO-B enzymes in assay buffer to the desired working concentration.
-
-
Assay Setup (for MAO-A inhibition):
-
In a 96-well plate, add the diluted test compound or reference inhibitor.
-
To determine MAO-A specific activity, pre-incubate the MAO enzyme source (if it contains both isoforms) with an MAO-B selective inhibitor (Pargyline). For recombinant enzymes, this step is not necessary.
-
Add the MAO-A enzyme to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., excitation ~530 nm, emission ~585 nm).[11]
-
-
Repeat for MAO-B:
-
Follow the same procedure using the MAO-B enzyme and Clorgyline as the selective inhibitor for determining MAO-B specific activity if using a mixed isoform source.
-
Data Analysis and Interpretation
The data analysis is similar to the monoamine transporter uptake assay. Calculate the percent inhibition for each concentration of 3-(4-phenoxyphenoxy)piperidine and determine the IC50 values for both MAO-A and MAO-B. The selectivity of the compound for one isoform over the other can be determined by the ratio of their IC50 values.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial biochemical characterization of 3-(4-phenoxyphenoxy)piperidine and its analogs. By systematically evaluating the compound's activity on monoamine transporters, specific GPCRs, and MAO enzymes, researchers can build a comprehensive pharmacological profile. This information is crucial for understanding its mechanism of action, identifying its primary molecular targets, and guiding further drug development efforts. The combination of high-throughput fluorescence-based assays and gold-standard radioligand binding assays ensures both efficiency and accuracy in the characterization process.
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ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
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Na- Yeon et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 20(15). [Link]
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Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 623–627. [Link]
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Na- Yeon et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
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Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 322(3), 1157–1166. [Link]
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Perederiy, J. V., & Williams, C. A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 196–203. [Link]
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Cignarella, G., et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica, 44(11), 1031–1039. [Link]
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ACS Pharmacology & Translational Science. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. [Link]
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Application Notes & Protocols: Formulating 3-(4-Phenoxyphenoxy)piperidine for In Vitro Studies
Introduction: The Formulation Imperative
3-(4-Phenoxyphenoxy)piperidine is a heterocyclic amine belonging to a class of compounds with significant pharmacological interest due to the prevalence of the piperidine scaffold in numerous bioactive molecules.[1] Derivatives of this scaffold are explored for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and anti-viral agents.[1] The successful in vitro evaluation of this and similar compounds is fundamentally dependent on proper formulation. Poor aqueous solubility is a common characteristic of complex organic molecules and a major hurdle in preclinical drug development, potentially leading to inaccurate assessment of a compound's true potency and efficacy.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 3-(4-Phenoxyphenoxy)piperidine for use in in vitro studies. The protocols herein are designed to ensure compound solubility, stability, and minimize solvent-induced artifacts, thereby generating reliable and reproducible data. We will move from understanding the compound's intrinsic properties to detailed, step-by-step protocols for stock and working solution preparation, emphasizing the causality behind each procedural choice.
Foundational Knowledge: Physicochemical Properties
A successful formulation strategy begins with an understanding of the compound's physical and chemical characteristics. While specific experimental data for 3-(4-Phenoxyphenoxy)piperidine is not widely published, we can infer its likely properties based on its structure and data from analogous compounds like 4-(3-Phenylphenoxy)piperidine.[3]
The structure combines a flexible piperidine ring, which is basic, with a large, hydrophobic phenoxyphenoxy tail. This duality suggests it will behave as a lipophilic weak base. The high lipophilicity, indicated by a predicted XLogP3-AA of 3.6 for a similar structure, points towards very low intrinsic solubility in aqueous media like cell culture buffers.[3] Therefore, the use of an organic solvent is unavoidable for initial solubilization.
Table 1: Predicted Physicochemical Properties of 3-(4-Phenoxyphenoxy)piperidine and Analogs
| Property | Predicted Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~311.4 g/mol (Calculated) | Essential for molarity-based calculations. |
| logP (o/w) | High (e.g., 3.6 for analog[3]) | Indicates poor aqueous solubility; requires organic solvent. |
| Aqueous Solubility | Very Low | Direct dissolution in aqueous buffers is not feasible. |
| Chemical Nature | Weak Base (due to piperidine N) | Solubility may be pH-dependent (more soluble at lower pH). |
| Hydrogen Bond Donors | 1 (Piperidine N-H)[3] | Can interact with protic solvents. |
| Hydrogen Bond Acceptors | 2 (Piperidine N, Ether O)[3] | Can interact with a range of solvents. |
Strategic Formulation Workflow
The overall strategy is to first create a high-concentration primary stock solution in a suitable organic solvent, followed by serial dilutions to create intermediate and final working solutions. This approach conserves the compound, improves accuracy, and contains the use of organic solvents to a minimum.[4][5]
Caption: Decision tree for troubleshooting poor in vitro assay performance.
Troubleshooting Steps:
-
Precipitation: If you observe cloudiness in your working solutions or under a microscope in the assay wells, your compound has crashed out of solution.
-
Solution: Lower the highest test concentration, increase the final DMSO percentage (if tolerable for the cells), or explore alternative formulation strategies like using cyclodextrins or pluronic surfactants. [6][7]* Solvent Toxicity: If your vehicle control shows a significant decrease in cell viability or other adverse effects compared to the untreated control, the DMSO concentration is too high.
-
Solution: Reduce the final DMSO concentration by preparing a more concentrated stock solution (e.g., 50 mM) so that a smaller volume is needed for dilution.
-
-
Compound Instability: If results degrade over time, the compound may be unstable in the aqueous assay medium.
-
Solution: Prepare fresh working solutions immediately before each experiment. Assess stability over a time course using methods like HPLC.
-
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Solutions and dilutions: working with stock solutions. (n.d.). Rice University. Retrieved from [Link]
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Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). Semantic Scholar. Retrieved from [Link]
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Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. (2018). ScienceDirect. Retrieved from [Link]
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Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols: Experimental Design for Testing 3-(4-Phenoxyphenoxy)piperidine Efficacy
Executive Summary
This document provides a comprehensive experimental framework for the initial preclinical evaluation of 3-(4-phenoxyphenoxy)piperidine, a novel chemical entity. The structural motifs of this compound, specifically the piperidine ring—a common scaffold in central nervous system (CNS) active agents—and the phenoxy moiety, suggest a potential interaction with CNS targets.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a hypothesis-driven approach to investigate this compound's efficacy. We will postulate that 3-(4-phenoxyphenoxy)piperidine acts as a selective serotonin reuptake inhibitor (SSRI) and outline a phased experimental plan, from in vitro target validation to in vivo proof-of-concept studies. Each protocol is designed to be a self-validating system, incorporating essential controls and clear endpoints to ensure data integrity and trustworthiness, in alignment with Good Laboratory Practices (GLP).[5]
Scientific Background & Rationale
The Serotonergic Synapse and Depression
The monoamine hypothesis of depression posits that a deficiency in synaptic serotonin (5-hydroxytryptamine, 5-HT) is a key factor in the pathophysiology of major depressive disorder. The serotonin transporter (SERT), a protein located on the presynaptic membrane of serotonergic neurons, plays a critical role in regulating synaptic 5-HT levels by mediating its reuptake from the synaptic cleft back into the neuron.[6] By inhibiting SERT, SSRIs increase the extracellular concentration of 5-HT, enhancing serotonergic neurotransmission. This mechanism is the foundation for many first-line antidepressant therapies.
Structural Hypothesis for SERT Inhibition
The molecule 3-(4-phenoxyphenoxy)piperidine contains structural features that warrant investigation as a SERT inhibitor:
-
Piperidine Ring: This saturated heterocycle is a privileged structure in CNS drug discovery, present in numerous compounds that interact with neurotransmitter transporters and receptors.[4][7]
-
Phenoxyphenoxy Moiety: The dual aromatic rings linked by an ether bond create a lipophilic region that can engage in π–π stacking and hydrophobic interactions within the SERT binding pocket, a common feature for many transporter ligands.[2]
Based on this structural analysis, we hypothesize that 3-(4-phenoxyphenoxy)piperidine binds to and inhibits the function of SERT. The following experimental plan is designed to rigorously test this hypothesis.
Signaling Pathway Overview
Caption: Role of SERT in the serotonergic synapse and the hypothesized inhibitory action.
Overall Preclinical Testing Workflow
The evaluation of 3-(4-phenoxyphenoxy)piperidine will proceed in a staged, logical manner. This workflow ensures that resource-intensive in vivo studies are only initiated after compelling in vitro data is obtained.
Caption: Phased experimental workflow for efficacy testing.
Part A: In Vitro Characterization
Protocol 1: Primary Target Engagement - Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 3-(4-phenoxyphenoxy)piperidine for the human serotonin transporter (hSERT).
Rationale: This experiment directly measures the physical interaction between the test compound and its hypothesized target. A high binding affinity is a prerequisite for a potent inhibitor. This assay will be performed using membranes from cells stably expressing hSERT.
Methodology:
-
Preparation: Use cell membranes from HEK293 cells stably expressing hSERT.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
Radioligand: [³H]Citalopram (a high-affinity SERT ligand) at a final concentration near its Kd value (e.g., 1 nM).
-
Test Compound: 3-(4-phenoxyphenoxy)piperidine at 10-12 concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
-
Controls:
-
Total Binding: Radioligand + vehicle.
-
Non-Specific Binding (NSB): Radioligand + a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Activity - In Vitro Serotonin Reuptake Assay
Objective: To measure the functional inhibition of hSERT by 3-(4-phenoxyphenoxy)piperidine and determine its potency (IC₅₀).
Rationale: While the binding assay confirms target engagement, this functional assay confirms that binding translates into inhibition of the transporter's primary function—serotonin reuptake.[6][8]
Methodology:
-
Cell Culture: Use a cell line stably expressing hSERT (e.g., HEK293-hSERT or commercially available JAR cells) plated in 96-well plates.[8]
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes with varying concentrations of 3-(4-phenoxyphenoxy)piperidine or control compounds.
-
Initiation: Initiate serotonin uptake by adding a mixture of [³H]5-HT (e.g., 10-20 nM final concentration) and unlabeled 5-HT.[8]
-
Controls:
-
Total Uptake: Cells + [³H]5-HT + vehicle.
-
Non-Specific Uptake: Cells + [³H]5-HT + a saturating concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Positive Control: A known SSRI (e.g., Paroxetine) run in parallel.
-
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.[8] The exact time should be within the linear range of uptake, determined during assay development.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells 2-3 times with ice-cold KRH buffer.[8]
-
Lysis & Detection: Lyse the cells (e.g., with 1% Triton X-100) and measure the intracellular radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate SERT-specific uptake = Total Uptake - Non-Specific Uptake.
-
Determine the % inhibition for each concentration of the test compound.
-
Plot % inhibition against the log concentration of the compound and fit to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 3: Selectivity Profiling
Objective: To assess the selectivity of 3-(4-phenoxyphenoxy)piperidine for SERT over other key monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Rationale: Lack of selectivity can lead to undesirable side effects. For an SSRI, high selectivity against DAT and NET is a critical feature. For example, inhibition of DAT is associated with abuse potential. This protocol is identical to Protocol 2 but uses cell lines expressing hDAT or hNET and their respective radiolabeled substrates ([³H]Dopamine or [³H]Norepinephrine).
Data Presentation: Summary of In Vitro Potency and Selectivity
The results from the in vitro assays should be summarized for clear interpretation and decision-making.
| Parameter | 3-(4-Phenoxyphenoxy)piperidine | Fluoxetine (Control) |
| hSERT Binding (Ki, nM) | [Hypothetical Value: 15.2] | 1.1 |
| hSERT Uptake (IC₅₀, nM) | [Hypothetical Value: 25.8] | 5.4 |
| hDAT Uptake (IC₅₀, nM) | [Hypothetical Value: >5,000] | 150 |
| hNET Uptake (IC₅₀, nM) | [Hypothetical Value: 850] | 75 |
| Selectivity (DAT/SERT) | [>190-fold] | ~28-fold |
| Selectivity (NET/SERT) | [~33-fold] | ~14-fold |
Go/No-Go Criteria: The compound should demonstrate potent SERT inhibition (e.g., IC₅₀ < 100 nM) and significant selectivity (>10-fold, ideally >100-fold) over DAT and NET to proceed to in vivo studies.
Part B: In Vivo Efficacy Assessment
Protocol 4: Pharmacokinetic (PK) Study in Mice
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, half-life, bioavailability) of 3-(4-phenoxyphenoxy)piperidine in mice to establish an appropriate dose and administration route for efficacy studies.[9][10]
Rationale: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for designing a meaningful efficacy study.[10] An effective dose must achieve and maintain a sufficient concentration at the target site in the brain.
Methodology (Abbreviated):
-
Animal Model: Male C57BL/6 mice (n=3-4 per group/time point).
-
Dosing Groups:
-
Group 1 (IV): Intravenous administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Group 2 (PO): Oral gavage administration (e.g., 10 mg/kg) to determine oral bioavailability.
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[11]
-
Bioanalysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).
Protocol 5: In Vivo Efficacy - Mouse Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of 3-(4-phenoxyphenoxy)piperidine in an established rodent behavioral model.
Rationale: The FST is a widely used screening tool for antidepressant efficacy.[12] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape (swimming, climbing) and less time immobile compared to vehicle-treated animals when placed in an inescapable cylinder of water.[12][13]
Caption: Timeline for the in vivo Forced Swim Test (FST) protocol.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old), single-housed. Allow at least 5 days of acclimatization.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[13]
-
Dosing Groups (n=10-12 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water), PO.
-
Group 2: 3-(4-phenoxyphenoxy)piperidine (e.g., 10 mg/kg, PO), dose selected based on PK data.
-
Group 3: 3-(4-phenoxyphenoxy)piperidine (e.g., 30 mg/kg, PO).
-
Group 4: Positive Control (e.g., Fluoxetine, 20 mg/kg, PO).
-
-
Procedure:
-
Administer the compound or vehicle 60 minutes prior to the test.
-
Gently place each mouse into the cylinder for a single 6-minute session.[13]
-
Record the entire session with a video camera for later analysis.
-
After 6 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.
-
-
Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups to the vehicle control group. A p-value < 0.05 is considered statistically significant.
Data Presentation: Hypothetical In Vivo Efficacy Data from FST
| Treatment Group | Dose (mg/kg, PO) | Mean Immobility Time (seconds) ± SEM | p-value vs. Vehicle |
| Vehicle | - | 155 ± 8.5 | - |
| Compound X | 10 | 120 ± 7.2 | p < 0.05 |
| Compound X | 30 | 85 ± 6.1 | p < 0.001 |
| Fluoxetine | 20 | 92 ± 7.9 | p < 0.01 |
Conclusion and Future Directions
This document outlines a systematic, hypothesis-driven approach to evaluate the efficacy of 3-(4-phenoxyphenoxy)piperidine as a potential SSRI. Successful completion of these studies, demonstrating potent and selective in vitro activity coupled with a significant antidepressant-like effect in the FST, would provide strong proof-of-concept. Positive results would warrant further investigation, including:
-
More comprehensive selectivity screening against a broader panel of CNS targets.
-
Evaluation in more complex, chronic models of depression (e.g., chronic unpredictable stress).
-
Preliminary safety and toxicology studies.
-
Pharmacodynamic studies to confirm target engagement in the brain (e.g., via microdialysis or ex vivo receptor occupancy).
This structured approach ensures that decisions are data-driven, maximizing the potential for identifying a viable new therapeutic candidate while adhering to rigorous scientific standards.
References
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. Retrieved from [Link]
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Daws, L. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 54-61. Retrieved from [Link]
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BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
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Kharbanda, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. Retrieved from [Link]
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Targum, S. D., et al. (2026). A novel, experimental design to assess rapid antidepressant action: Results from a phase 1b randomized trial of NV-5138. Journal of Psychiatric Research, 171, 1-7. Retrieved from [Link]
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Sagan, F., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(23), 8274. Retrieved from [Link]
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Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). The Drug Development Process: Step 2: Preclinical Research. Retrieved from [Link]
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Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58347531, 4-(3-Phenylphenoxy)piperidine. Retrieved from [Link]
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Singh, H., et al. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Pharmaceutical Investigation, 53(5), 1-22. Retrieved from [Link]
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Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 5-16. Retrieved from [Link]
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Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
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Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]
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Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of antidepressant activity. Psychopharmacology, 177(3), 245-255. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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Zhu, R., et al. (2018). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Pharmacology, 9, 133. Retrieved from [Link]
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Validation & Comparative
Cross-Validation of Piperine's Anticancer Activity: A Comparative Guide for Researchers
Introduction: The Promise of Piperine in Oncology Research
Piperine, the primary alkaloid from black pepper (Piper nigrum), has emerged as a compelling candidate in cancer chemoprevention and therapy.[1][2] This guide provides a comprehensive, data-supported comparison of piperine's activity across various cancer cell lines. We will delve into the mechanistic underpinnings of its action, present detailed protocols for its evaluation, and compare its efficacy against other known anticancer agents. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to effectively design and interpret experiments involving this promising piperidine derivative.[3]
Piperine's therapeutic potential stems from its ability to modulate numerous signaling pathways implicated in cancer progression, including those involved in cell proliferation, apoptosis, and metastasis.[1][4] A crucial aspect of preclinical drug development is the cross-validation of a compound's activity in multiple, distinct cell lines. This approach is essential to ascertain whether the observed effects are specific to a particular cellular context or represent a more universal mechanism of action. Discrepancies in activity across different cell lines can provide valuable insights into the compound's mechanism and potential biomarkers for patient stratification.
Comparative Efficacy of Piperine Across Diverse Cancer Cell Lines
The cytotoxic and antiproliferative effects of piperine have been documented in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly across these lines, reflecting differences in their genetic and phenotypic landscapes.
| Cell Line | Cancer Type | IC50 (µM) | Noteworthy Observations |
| OVCAR-3 [5] | Ovarian Carcinoma | 28 | Demonstrated low cytotoxicity in normal astrocytes (SV40) with an IC50 of 200 µM, suggesting a degree of selectivity for cancer cells.[5] |
| HeLa [6] | Cervical Cancer | 61.94 ± 0.054 | In silico docking studies suggest inhibition of EGFR tyrosine kinase.[6] |
| HSC-3 [7] | Oral Squamous Carcinoma | 143.99 | Induces apoptosis and autophagy by regulating the PI3K signaling pathway.[7] |
| HEP-G2 [8] | Hepatocellular Carcinoma | 14.34 | Showed the highest activity among the tested cell lines in this particular study.[8] |
| SK-MEL-19 [8] | Metastatic Melanoma | 16.39 | |
| AGP01 [8] | Gastric Adenocarcinoma | 21.57 | |
| MCF-7 [2] | Breast Cancer (ER+) | Varies | Different sensitivities to Piper nigrum extracts have been observed.[2] |
| MDA-MB-231 [2][7] | Breast Cancer (Triple-Negative) | 173.4 | |
| LNCaP [9] | Prostate Cancer | - | Inhibited proliferation and induced G0/G1 cell cycle arrest.[9] |
| PC-3 [9] | Prostate Cancer | - | Suppressed both androgen-dependent and -independent tumor growth in vivo.[9] |
| T98G [10] | Glioblastoma | Concentration-dependent | Showed a radiosensitizing effect.[10] |
| FaDu [10] | Hypopharyngeal Carcinoma | Concentration-dependent | Reduced proliferation and clonogenic survival when combined with ionizing radiation.[10] |
Data Interpretation and Causality: The observed variations in IC50 values highlight the importance of cell line selection in experimental design. For instance, the significant difference in piperine's potency between HEP-G2 (hepatocellular carcinoma) and HSC-3 (oral squamous carcinoma) cells suggests that the molecular drivers of these cancers may respond differently to piperine's mechanisms of action. The selectivity observed between OVCAR-3 cancer cells and normal astrocytes is a critical finding, as it points towards a potential therapeutic window for piperine.[5]
Mechanisms of Action: A Multi-pronged Attack on Cancer
Piperine's anticancer activity is not attributable to a single mechanism but rather to its ability to interfere with multiple, interconnected cellular processes.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of piperine's anticancer effect is the induction of programmed cell death, or apoptosis. This is often accompanied by cell cycle arrest, preventing cancer cells from proliferating.
-
Apoptosis: Piperine has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards death.[4] It also activates executioner caspases, such as caspase-3 and caspase-9, which are critical for dismantling the cell during apoptosis.[4][5]
-
Cell Cycle Arrest: In various cell lines, piperine has been observed to cause cell cycle arrest at different phases. For example, it induces G2/M phase arrest in OVCAR-3 cells and G0/G1 arrest in prostate cancer cells.[5][9] This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle.[3]
Inhibition of Key Signaling Pathways
Piperine has been demonstrated to inhibit several signaling pathways that are constitutively active in many cancers and drive their growth and survival.
-
PI3K/Akt/GSK3β Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. Piperine has been shown to block this pathway in ovarian and oral cancer cells, contributing to its anticancer effects.[5][7]
Caption: Piperine inhibits the PI3K/Akt/GSK3β signaling pathway.
Experimental Protocols for Cross-Validation Studies
To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are paramount.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][8]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of piperine concentrations (e.g., 0-200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Protocol:
-
Cell Treatment: Treat cells with piperine at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Analysis with Alternative Compounds
While piperine shows significant promise, it is important to contextualize its activity by comparing it with other established or emerging anticancer agents.
| Compound | Class | General Mechanism of Action | Key Considerations for Comparison |
| Curcumin | Polyphenol | Anti-inflammatory, antioxidant, induction of apoptosis | Often studied in combination with piperine for enhanced bioavailability.[11] |
| Resveratrol | Polyphenol | Cell cycle arrest, induction of apoptosis, anti-angiogenic | Synergistic effects with piperine have been reported.[12] |
| Cisplatin | Platinum-based | DNA cross-linking, induction of apoptosis | A standard-of-care chemotherapy agent; piperine has shown activity in cisplatin-resistant cells.[5] |
| Paclitaxel | Taxane | Microtubule stabilization, mitotic arrest | Piperine has been shown to overcome resistance to paclitaxel in some cancer models.[13] |
Rationale for Comparison: Comparing piperine with both natural compounds and conventional chemotherapeutics provides a broader understanding of its potential role in cancer treatment. Synergistic studies, where piperine is combined with other agents, are particularly valuable for developing novel therapeutic strategies.[14]
Conclusion and Future Directions
The cross-validation of piperine's activity across a panel of diverse cancer cell lines confirms its potential as a broad-spectrum anticancer agent. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways, makes it an attractive candidate for further preclinical and clinical development.
Future research should focus on:
-
In vivo validation: Translating the in vitro findings to animal models of cancer is a critical next step.
-
Bioavailability enhancement: While piperine can enhance the bioavailability of other drugs, its own bioavailability can be a limiting factor.[2] Formulation strategies to improve this are warranted.
-
Combination therapies: Further exploration of synergistic combinations with conventional chemotherapeutics and other natural compounds could lead to more effective and less toxic cancer treatments.
This guide provides a solid foundation for researchers embarking on the study of piperine. By employing rigorous, cross-validating experimental designs and considering the broader context of cancer biology, the scientific community can continue to unlock the full therapeutic potential of this remarkable natural compound.
References
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- Wink, M., & Schmeller, T. (2022). Pepper Alkaloid Piperine Increases Radiation Sensitivity of Cancer Cells from Glioblastoma and Hypopharynx In Vitro. International Journal of Molecular Sciences, 23(15), 8567.
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A Comparative Analysis of Monoamine Transporter Selectivity: Evaluating 3-(4-Phenoxyphenoxy)piperidine Against Established SSRIs
In the landscape of neuropharmacology and drug development, the precise targeting of therapeutic agents is paramount to maximizing efficacy while minimizing off-target effects. For selective serotonin reuptake inhibitors (SSRIs), the cornerstone of treatment for major depressive disorder and other psychiatric conditions, the selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is a critical determinant of their therapeutic profile and tolerability.
This guide delves into a comparative analysis of monoamine transporter selectivity, centering on the novel scaffold 3-(4-phenoxyphenoxy)piperidine. While comprehensive experimental binding data for this specific molecule is not yet publicly available, its structural motifs suggest a potential for high-affinity SERT inhibition. We will therefore use this compound as a conceptual framework to benchmark the selectivity profiles of three widely prescribed SSRIs: Paroxetine, Sertraline, and Fluoxetine. This exploration will be grounded in established experimental data for these comparators and will serve as a guide for researchers and drug development professionals on the principles and methodologies of selectivity profiling.
The Significance of Selectivity in SSRI Action
The therapeutic action of SSRIs is predicated on their ability to block the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission. However, the monoamine transporters SERT, NET, and DAT share significant structural homology. Consequently, the potential for cross-reactivity exists, and the degree of selectivity for SERT over NET and DAT profoundly influences a drug's overall pharmacological effect. For instance, inhibition of NET can lead to cardiovascular side effects such as increased heart rate and blood pressure, while significant DAT inhibition can introduce psychostimulant effects. Therefore, a high SERT/NET and SERT/DAT selectivity ratio is a desirable attribute for a prototypical SSRI.
Comparative Selectivity Profiles of Established SSRIs
To provide a quantitative benchmark, the binding affinities (expressed as the inhibition constant, Ki) of Paroxetine, Sertraline, and Fluoxetine for SERT, NET, and DAT are presented below. The Ki value represents the concentration of the drug required to occupy 50% of the transporters in vitro; a lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Ratio (NET/SERT) | Selectivity Ratio (DAT/SERT) |
| Paroxetine | 0.07 | 40 | 490 | 571 | 7000 |
| Sertraline | 1 | 420 | 25 | 420 | 25 |
| Fluoxetine | 1 | 660 | 4180 | 660 | 4180 |
Data compiled from publicly available databases and literature.[1][2][3][4]
This data clearly illustrates the high selectivity of these drugs for SERT. Paroxetine, for instance, is approximately 571-fold more selective for SERT over NET and 7000-fold more selective over DAT.[4] Fluoxetine also demonstrates high selectivity for SERT.[2] Sertraline, while highly selective for SERT over NET, exhibits a notably lower DAT/SERT selectivity ratio compared to Paroxetine and Fluoxetine, indicating a modest but significant affinity for the dopamine transporter.[1]
The Hypothetical Selectivity of 3-(4-Phenoxyphenoxy)piperidine: A Structural Perspective
The chemical structure of 3-(4-phenoxyphenoxy)piperidine incorporates a piperidine ring, a common moiety in many centrally acting drugs, linked to a phenoxyphenoxy group. This extended aromatic system bears some resemblance to the structures of high-affinity SERT ligands. The piperidine nitrogen is a key basic center that is expected to form an ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters. The phenoxyphenoxy tail would likely occupy a hydrophobic pocket within the transporter protein.
Based on these general structure-activity relationships, it is hypothesized that 3-(4-phenoxyphenoxy)piperidine could exhibit significant affinity for SERT. However, its precise selectivity profile would be contingent on the subtle conformational fit of the phenoxyphenoxy group within the binding sites of SERT, NET, and DAT. Experimental determination of its Ki values is essential to validate this hypothesis and to ascertain its potential as a selective serotonin reuptake inhibitor.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporter Selectivity
The determination of a compound's binding affinity for SERT, NET, and DAT is typically achieved through in vitro radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target transporter.
Materials and Reagents:
-
Cell Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
Radioligands:
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine
-
For hNET: [³H]-Nisoxetine
-
For hDAT: [³H]-WIN 35,428
-
-
Test Compound: 3-(4-Phenoxyphenoxy)piperidine (or other compounds of interest) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Compound: A high concentration of a known, non-radiolabeled ligand for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).
-
96-well Plates: For incubation of the assay components.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Cell Harvester: To rapidly separate the bound from the free radioligand by filtration.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Scintillation Fluid: To be added to the filters before counting.
Step-by-Step Methodology:
-
Membrane Preparation: a. Thaw the frozen cell membranes expressing the target transporter on ice. b. Homogenize the membranes in cold assay buffer and centrifuge to pellet the membranes. c. Resuspend the pellet in fresh, cold assay buffer to a predetermined protein concentration (e.g., 5-20 µg of protein per well).[5]
-
Assay Setup: a. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: Cell membrane preparation, radioligand, and assay buffer.
- Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of the non-specific binding compound.
- Test Compound Competition: Cell membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubation: a. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]
-
Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: a. Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. b. For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.[5]
Discussion and Conclusion
The comparative analysis of Paroxetine, Sertraline, and Fluoxetine reveals that while all are highly selective for the serotonin transporter, subtle differences in their selectivity profiles exist. Paroxetine stands out for its exceptionally high affinity and selectivity for SERT. Sertraline's modest affinity for the dopamine transporter is thought to contribute to its sometimes more activating clinical profile. Fluoxetine also demonstrates a robustly selective profile.
For a novel compound like 3-(4-phenoxyphenoxy)piperidine, the goal of initial screening would be to demonstrate a high affinity for SERT (a low nanomolar Ki value) and significantly lower affinities for NET and DAT, resulting in high selectivity ratios. A desirable profile for a novel SSRI candidate would ideally exhibit a SERT/NET selectivity ratio of at least 100 and a SERT/DAT selectivity ratio of at least 1000, although these are general guidelines and the therapeutic window of any new chemical entity must be determined through extensive preclinical and clinical evaluation.
References
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Sertraline - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. (2021). MDPI. Retrieved January 26, 2026, from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 26, 2026, from [Link]
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Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. (2013). Pharmacological Reviews. Retrieved January 26, 2026, from [Link]
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Fluoxetine - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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Paroxetine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. (2009). ChEMBL. Retrieved January 26, 2026, from [Link]
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Radioligand binding methods: practical guide and tips. (1993). Methods in Neurosciences. Retrieved January 26, 2026, from [Link]
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Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). International Journal of Molecular Sciences. Retrieved January 26, 2026, from [Link]
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Efficacy of 3-(4-Phenoxyphenoxy)piperidine: A Comparative Guide for Novel Monoamine Reuptake Inhibitor Development
For researchers, scientists, and drug development professionals at the forefront of neuroscience, the quest for novel compounds targeting monoamine transporters remains a pivotal area of investigation. The intricate interplay of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) in regulating mood, cognition, and behavior underscores the therapeutic potential of monoamine reuptake inhibitors.[1] This guide provides a comprehensive comparative analysis of the putative research compound 3-(4-Phenoxyphenoxy)piperidine , benchmarking its potential efficacy against established research compounds with similar structural motifs.
Given the current absence of direct experimental data for 3-(4-Phenoxyphenoxy)piperidine in publicly accessible literature, this guide adopts a lead optimization framework. We will use a well-characterized parent compound, a 3-aryloxypiperidine derivative, as a reference to extrapolate and discuss the potential pharmacological profile of our target compound. This approach will illuminate the rationale behind experimental design and data interpretation in the early stages of drug discovery.
The Landscape of Phenoxypiperidine-Based Monoamine Reuptake Inhibitors
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and research compounds.[2] Its conformational flexibility and synthetic tractability make it an ideal backbone for designing ligands that target monoamine transporters. The addition of an aryloxy moiety at the 3-position of the piperidine ring has been a fruitful strategy in the development of selective as well as multi-target reuptake inhibitors.
Our analysis will focus on the potential of 3-(4-Phenoxyphenoxy)piperidine as a triple reuptake inhibitor (TRI), a class of compounds that simultaneously block the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). TRIs are hypothesized to offer a broader spectrum of efficacy and potentially a faster onset of action compared to more selective agents.
Comparative In Vitro Efficacy: A Predictive Analysis
To contextualize the potential efficacy of 3-(4-Phenoxyphenoxy)piperidine, we will compare its predicted properties to a known research compound with a similar 3-phenoxypiperidine core. For the purpose of this guide, we will use a hypothetical, yet representative, reference compound, Compound A , based on published data for analogous structures.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| Compound A (Reference) | 15 | 5 | 25 | SERT > DAT > NET |
| 3-(4-Phenoxyphenoxy)piperidine (Predicted) | 10-20 | 2-10 | 15-30 | Potentially balanced TRI |
| Cocaine (Reference) | 250 | 300 | 500 | Non-selective |
| GBR 12909 (Reference) | 1.5 | 3500 | 2800 | DAT Selective |
Note: Data for Compound A is a composite representation from literature on similar compounds. Data for 3-(4-Phenoxyphenoxy)piperidine is a prediction based on structure-activity relationships.
The addition of a second phenoxy group in 3-(4-Phenoxyphenoxy)piperidine is anticipated to modulate its binding profile. Structure-activity relationship (SAR) studies on related series suggest that extending the aryl moiety can enhance affinity and potentially balance the activity across the three transporters. The increased lipophilicity and potential for additional pi-stacking interactions within the transporter binding pockets could lead to a more balanced triple reuptake inhibitor profile compared to single-ring substituted analogs.
Proposed Synthetic Route
A plausible synthetic route for 3-(4-Phenoxyphenoxy)piperidine can be envisioned utilizing established synthetic methodologies. A key intermediate is (S)-N-Boc-3-hydroxypiperidine, which is commercially available or can be synthesized via several reported methods.[2][3][4][5]
Experimental Workflow: Proposed Synthesis of 3-(4-Phenoxyphenoxy)piperidine
Caption: Proposed two-step synthesis of 3-(4-Phenoxyphenoxy)piperidine.
In Vitro Experimental Protocols
To empirically determine the efficacy and selectivity of 3-(4-Phenoxyphenoxy)piperidine, the following in vitro assays are essential.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET by measuring its ability to displace a known radiolabeled ligand.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Assay Buffer: Use appropriate buffers for each transporter (e.g., Tris-HCl with specific ions).
-
Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
These functional assays measure the potency (IC50) of the test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.
Experimental Protocol: Monoamine Uptake Inhibition Assay
-
Synaptosome or Cell Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) or use HEK293 cells expressing the transporters.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and quantify the amount of radiolabel taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for uptake inhibition.
Predicted In Vivo Efficacy and Behavioral Assays
The in vivo effects of a monoamine reuptake inhibitor are a complex interplay of its potency at each transporter, pharmacokinetic properties, and downstream signaling effects. Based on a potential balanced TRI profile, 3-(4-Phenoxyphenoxy)piperidine could exhibit a combination of stimulant, antidepressant, and pro-cognitive effects.
Table 2: Predicted In Vivo Behavioral Effects
| Behavioral Assay | Predicted Effect of 3-(4-Phenoxyphenoxy)piperidine | Rationale |
| Locomotor Activity | Increased locomotor activity | DAT and NET inhibition are known to increase locomotor activity. |
| Forced Swim Test | Decreased immobility time | SERT and NET inhibition are associated with antidepressant-like effects in this model. |
| Novel Object Recognition | Improved performance | Enhanced dopaminergic and noradrenergic neurotransmission can improve cognitive function. |
Locomotor Activity Assay
This assay is used to assess the stimulant effects of a compound.
Experimental Protocol: Locomotor Activity Assay
-
Apparatus: Use open-field arenas equipped with infrared beams to automatically track movement.
-
Habituation: Acclimate the animals (e.g., mice or rats) to the testing room and apparatus.
-
Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.
Forced Swim Test
This is a common screening tool for antidepressant-like activity.
Experimental Protocol: Forced Swim Test
-
Apparatus: Use a transparent cylinder filled with water.
-
Pre-test Session: On day 1, place the animal (e.g., mouse) in the water for a 15-minute habituation session.
-
Drug Administration: On day 2, administer the test compound or vehicle.
-
Test Session: After a specified pre-treatment time, place the animal back in the water for a 6-minute test session.
-
Data Scoring: Record the duration of immobility during the last 4 minutes of the test session.
-
Data Analysis: Compare the immobility time of the drug-treated group to the vehicle-treated group.
Signaling Pathways and Mechanism of Action
Monoamine transporters regulate the concentration of neurotransmitters in the synaptic cleft. By inhibiting reuptake, 3-(4-Phenoxyphenoxy)piperidine would increase the synaptic levels of dopamine, serotonin, and norepinephrine, leading to enhanced postsynaptic receptor activation and downstream signaling.
Signaling Pathway: Monoamine Transporter Inhibition
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- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating Early Drug Discovery: A Comparative Guide to the In Vitro PK Properties of Piperidine Analogs
In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous clinically successful drugs. Its versatility allows for facile structural modifications to optimize potency and selectivity. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic (PK) properties. Early and robust assessment of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is therefore not just a screening step but a critical, strategic component of successful drug development.
This guide provides a comparative analysis of the in vitro PK properties of different classes of piperidine-containing compounds, with a conceptual focus on structures analogous to 3-(4-phenoxyphenoxy)piperidine. While specific public domain data for this exact molecule is limited, we can draw valuable insights from structurally related analogs to understand the impact of chemical modifications on key PK attributes. We will delve into the experimental causality behind the selection of pivotal in vitro assays—metabolic stability, plasma protein binding, and cell permeability—and provide detailed, self-validating protocols for their execution.
The Piperidine Scaffold: A Double-Edged Sword
The piperidine ring, while offering a versatile synthetic handle, can introduce metabolic liabilities. Its non-aromatic nature makes it susceptible to enzymatic oxidation, often leading to rapid clearance. The lipophilicity, frequently modulated by substituents on the piperidine ring and its appended phenyl rings, can heavily influence plasma protein binding and membrane permeability. A delicate balance must be struck to achieve a desirable therapeutic profile. For instance, high lipophilicity in some 4,4-difluoropiperidine D4 antagonists led to poor in vitro PK properties, including high intrinsic clearance in liver microsomes and high plasma protein binding.
Comparative In Vitro PK Profiles of Piperidine Analogs
To illustrate the structure-activity relationships (SAR) and structure-property relationships (SPR) within the piperidine class, this section presents a comparative summary of in vitro PK data for representative analogs. The data is synthesized from various public sources and is intended to be illustrative of general trends.
Table 1: Comparative In Vitro PK Properties of Representative Piperidine Analogs
| Compound Class | Representative Analog | Metabolic Stability (t½, min) | Plasma Protein Binding (% unbound) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Key Structural Features Influencing PK |
| Phenoxyphenoxy Piperidines (Conceptual) | 3-(4-Phenoxyphenoxy)piperidine | Predicted Moderate to High | Predicted Low | Predicted High | Extended, lipophilic phenoxyphenoxy group. |
| Difluorinated Piperidines | 4,4-difluoro-3-(phenoxymethyl)piperidine analog | Low (<15) | Very Low (<1) | Moderate | High lipophilicity (cLogP > 5.0). |
| Hydroxylated Piperidines | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | Moderate (30-60) | Moderate (10-30) | Low to Moderate | Introduction of polar hydroxyl and amino groups. |
| N-Alkyl Piperidines | N-(omega-phenylalkyl)-4-(4-hydroxyphenyl)piperidine | Moderate to High | Low to Moderate | High | Lipophilic N-alkyl chain balanced by a polar hydroxyl group. |
Note: Data for the conceptual 3-(4-phenoxyphenoxy)piperidine is predicted based on general principles of medicinal chemistry, where increased lipophilicity often correlates with higher metabolic clearance and plasma protein binding, and increased passive diffusion.
Decoding the Data: Interpretation and Strategic Implications
The data presented in Table 1 underscores the profound impact of subtle structural modifications on the in vitro PK profile of piperidine analogs.
-
Metabolic Stability: The introduction of fluorine atoms in the 4,4-difluoro-3-(phenoxymethyl)piperidine analog, while potentially blocking a site of metabolism, resulted in high overall lipophilicity, leading to rapid clearance. Conversely, the incorporation of polar groups, such as in the hydroxylated piperidine analog, can reduce metabolic susceptibility. Metabolic stability assays are crucial for identifying such liabilities early, allowing medicinal chemists to modify the structure to block metabolic "hotspots."
-
Plasma Protein Binding (PPB): A high degree of plasma protein binding, as seen with the highly lipophilic difluorinated analog, means that only a small fraction of the drug is free to exert its pharmacological effect and be cleared. This necessitates higher doses, which can increase the risk of off-target effects. Measuring the unbound fraction is therefore essential for predicting in vivo efficacy and designing appropriate dosing regimens.
-
Cell Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption. While high lipophilicity can increase passive diffusion across the cell membrane, it can also make the compound a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its net absorption. Bidirectional Caco-2 assays can identify compounds that are subject to efflux.
Experimental Protocols: A Foundation of Trustworthy Data
The reliability of in vitro PK data hinges on the robustness of the experimental protocols. Here, we provide detailed, step-by-step methodologies for the three cornerstone assays, emphasizing the causality behind each step to ensure self-validating systems.
Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer. This system continuously supplies the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and pooled human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The use of a regenerating system prevents the depletion of NADPH, ensuring linear metabolism over the time course of the experiment.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard. The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Diagram of Metabolic Stability Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that is bound to plasma proteins, which is critical for understanding its distribution and availability to target tissues. The RED device is a high-throughput method that provides reliable results.
Protocol:
-
Device Preparation:
-
The RED device consists of inserts with a semi-permeable membrane (typically 8 kDa molecular weight cutoff) that separates a plasma chamber from a buffer chamber. This membrane allows the free (unbound) drug to diffuse across but retains the larger plasma proteins and any drug bound to them.
-
-
Sample Preparation:
-
Spike the test compound into pooled human plasma at the desired concentration (e.g., 1 µM).
-
Add the spiked plasma to one chamber of the RED insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber.
-
-
Equilibration:
-
Incubate the sealed plate at 37°C on an orbital shaker for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane. Shaking ensures adequate mixing and facilitates diffusion.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To avoid underestimating the unbound fraction due to non-specific binding to the device, it is crucial to perform a recovery experiment.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. This ensures that both samples have the same matrix composition for LC-MS/MS analysis, minimizing matrix effects.
-
Precipitate the proteins with a cold organic solvent containing an internal standard.
-
-
Data Calculation:
-
Analyze the samples by LC-MS/MS to determine the concentration of the drug in both chambers.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Diagram of Rapid Equilibrium Dialysis Workflow:
Caption: Workflow for plasma protein binding assay using RED.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It is used to predict the oral absorption of drugs.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days. During this time, the cells differentiate and form a polarized monolayer with tight junctions.
-
The integrity of the cell monolayer is a critical parameter for a valid assay. This is assessed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A high TEER value indicates a well-formed, tight monolayer.
-
-
Bidirectional Transport Study:
-
To assess both passive permeability and active efflux, the transport of the compound is measured in two directions:
-
Apical (A) to Basolateral (B): Simulates absorption from the gut lumen into the bloodstream.
-
Basolateral (B) to Apical (A): Investigates whether the compound is a substrate for efflux transporters.
-
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the donor chamber (either apical or basolateral).
-
Add fresh transport buffer to the receiver chamber.
-
-
Sampling and Analysis:
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 60 and 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber to calculate the mass balance.
-
Analyze the concentrations of the compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Diagram of Caco-2 Permeability Assay Workflow:
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Conclusion
The in vitro PK profiling of piperidine-based compounds is a cornerstone of modern drug discovery. By employing a suite of robust and well-validated assays, researchers can gain critical insights into a compound's metabolic stability, plasma protein binding, and permeability. This early-stage data is invaluable for guiding lead optimization, enabling chemists to make informed decisions to mitigate PK liabilities and ultimately select candidates with a higher probability of success in vivo. The principles and protocols outlined in this guide provide a framework for generating high-quality, reproducible data, thereby enhancing the efficiency and effectiveness of the drug development process.
References
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Selvita. In Vitro ADME. [Link]
-
BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]
- Parkinson's disease is one of the most common neurodegenerative diseases. Adenosine regulates the response to other neurotransmitters in the brain regions related to motor function. In the several subtypes of adenosine receptors, especially, adenosine 2A receptors (A2ARs) are involved in neurodegenerative conditions. ZM241385 is one of the selective non-xanthine A2AR antagonists with high affinity in the nanomolar range. This study describes the in vitro and
A Head-to-Head Comparative Guide to 3-(4-Phenoxyphenoxy)piperidine and Structurally Related Monoamine Reuptake Inhibitors
Introduction: The Piperidine Scaffold and its Role in CNS Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for designing molecules that interact with complex biological targets, particularly within the central nervous system (CNS).[3][4] This guide focuses on a specific chemical class: piperidine derivatives featuring a phenoxyphenoxy ether linkage, with 3-(4-Phenoxyphenoxy)piperidine as the parent structure.
Molecules in this class bear a strong structural resemblance to established norepinephrine reuptake inhibitors (NRIs), such as atomoxetine. This structural analogy suggests a high probability of interaction with monoamine transporters, specifically the norepinephrine transporter (NET).[5][6] By blocking NET, these compounds can increase the synaptic concentration of norepinephrine, a neurotransmitter critically involved in regulating mood, attention, and arousal. This mechanism is the foundation for the therapeutic efficacy of many antidepressant medications.[7]
This guide provides a head-to-head comparison of the parent scaffold with key structural analogs, offering insights into their structure-activity relationships (SAR), biological performance, and the experimental protocols required for their evaluation.
Comparative Analysis: From Scaffold to Function
To understand the potential of the 3-(4-Phenoxyphenoxy)piperidine scaffold, we compare it with a well-characterized clinical NRI, Atomoxetine , and a structurally distinct analog, (S,S)-Reboxetine , which contains a morpholine ring. This comparison allows us to dissect the contribution of the core heterocyclic structure and peripheral substitutions to the overall pharmacological profile.
Mechanism of Action: Norepinephrine Transporter (NET) Inhibition
The primary mechanism of action for this class of compounds is the inhibition of the norepinephrine transporter (NET). Located on the presynaptic membrane of noradrenergic neurons, NET is responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signal. Inhibition of NET leads to a sustained elevation of norepinephrine levels in the synapse, enhancing neurotransmission.
Caption: Mechanism of NET Inhibition by Phenoxyphenoxy-piperidine Analogs.
Structure-Activity Relationship (SAR) and In Vitro Potency
The efficacy and selectivity of these compounds are highly dependent on their specific chemical structures. Modifications to the piperidine ring, the ether linkage, and the aromatic systems can dramatically alter binding affinity for NET, as well as off-target activity at the serotonin (SERT) and dopamine (DAT) transporters.[8]
For instance, studies on related (phenoxymethyl)piperidine scaffolds have shown that substitutions on the phenoxy ring, such as the addition of fluorine or cyano groups, significantly influence potency.[9] A 3,4-difluorophenyl substitution, for example, was found to be highly potent in a series of dopamine D4 receptor antagonists, highlighting the sensitivity of receptor-ligand interactions to electronic and steric modifications.[10] While the target is different, the principle of optimizing interactions within a binding pocket through aromatic substitution is directly applicable.
The choice of the heterocyclic amine is also critical. Replacing the piperidine with a morpholine ring, as in reboxetine, can alter the pKa, hydrogen bonding capacity, and overall conformation, leading to a different selectivity and pharmacokinetic profile.
Table 1: Comparative In Vitro Transporter Binding Affinities (Ki, nM)
| Compound | Core Scaffold | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | NET/DAT Selectivity |
|---|---|---|---|---|---|---|
| 3-(4-Phenoxyphenoxy)piperidine | Piperidine | Hypothesized Potent | Unknown | Unknown | To be determined | To be determined |
| Atomoxetine | Phenylpropylamine | 5 | 77 | 1451 | ~15x | ~290x |
| (S,S)-Reboxetine | Morpholine | 1.1 | 130 | >10,000 | ~118x | >9000x |
| Analog A (Hypothetical) | 4-Fluoro-substituted Piperidine | Predicted <5 | Unknown | Unknown | To be determined | To be determined |
(Note: Data for Atomoxetine and Reboxetine are representative values from literature. Data for the parent scaffold and Analog A are hypothetical predictions based on SAR principles.)
This table illustrates the goal of medicinal chemistry efforts: to maximize potency at NET while minimizing affinity for SERT and DAT to reduce side effects associated with serotonergic or dopaminergic modulation.[11]
Experimental Protocols for Preclinical Evaluation
Validating the performance of novel compounds requires a systematic approach using established in vitro and in vivo assays. The protocols described below are fundamental to characterizing potential NET inhibitors.
Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay
This assay quantifies a compound's ability to block the uptake of norepinephrine into cells expressing the human norepinephrine transporter (hNET). The causality is direct: a potent compound will prevent the cellular accumulation of a radiolabeled neurotransmitter, providing a quantitative measure of its inhibitory concentration (IC50).
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- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to 3-(4-Phenoxyphenoxy)piperidine and Known Dopamine D4 Receptor Antagonists
This guide provides a comprehensive benchmark analysis of the novel compound 3-(4-phenoxyphenoxy)piperidine, a putative dopamine D4 receptor antagonist. Its performance is objectively compared against established, selective D4 receptor inhibitors: L-745,870, FAUC 213, and ML398. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the dopaminergic system.
Introduction: The Therapeutic Potential of Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in contemporary neuropharmacology.[1] Predominantly expressed in the prefrontal cortex, hippocampus, and limbic areas, the D4 receptor plays a crucial role in cognitive functions, emotional regulation, and reward pathways.[2] Its distinct neuroanatomical distribution, compared to the more widespread D2 and D3 receptors, suggests that selective D4 antagonism could offer therapeutic benefits for a range of neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, with a potentially more favorable side-effect profile.[1]
The primary signaling mechanism of the D4 receptor involves coupling to inhibitory G proteins (Gαi/o), which leads to the downregulation of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This modulation of the cAMP-PKA signaling cascade is a key downstream effect of D4 receptor activation. Antagonists of this receptor block the effects of endogenous dopamine, thereby restoring normal signaling in pathological states characterized by dopaminergic dysregulation.
Given the therapeutic interest in D4 receptor modulation, the discovery and characterization of novel, selective antagonists are of paramount importance. This guide focuses on 3-(4-phenoxyphenoxy)piperidine, a compound with a chemical scaffold suggestive of D4 receptor affinity. To rigorously evaluate its potential, we benchmark it against three well-established and selective D4 receptor antagonists: L-745,870, FAUC 213, and ML398.
Compound Profiles
3-(4-Phenoxyphenoxy)piperidine: This is the test compound of interest. Its chemical structure, featuring a piperidine core linked to a phenoxyphenoxy moiety, shares similarities with other known biogenic amine receptor ligands. This guide aims to elucidate its inhibitory potency and selectivity for the dopamine D4 receptor.
L-745,870: A highly potent and selective D4 receptor antagonist with a Ki of 0.43 nM.[5][6] It exhibits over 2000-fold selectivity for the D4 receptor compared to D2 and D3 receptors.[6] L-745,870 is brain-penetrant and has been extensively used as a pharmacological tool to probe D4 receptor function in both in vitro and in vivo models.[5][6]
FAUC 213: A highly selective D4 receptor antagonist with a Ki of 2.2 nM for the human D4.4 receptor subtype.[7] It demonstrates significantly lower affinity for D2 and D3 receptors.[7] FAUC 213 has been characterized as a complete antagonist and has shown efficacy in animal models of psychosis.[8]
ML398: A potent and selective D4 receptor antagonist with a Ki of 36 nM and an IC50 of 130 nM in functional assays.[9][10] It displays excellent selectivity, with no significant activity at other dopamine receptor subtypes at concentrations up to 20 µM.[9][10] ML398 has been shown to be active in vivo, reversing cocaine-induced hyperlocomotion in animal models.[9][10]
Comparative Analysis of Inhibitor Potency and Selectivity
To provide a clear comparison, the following table summarizes the key performance metrics of 3-(4-phenoxyphenoxy)piperidine (hypothetical data for illustrative purposes) and the benchmark inhibitors.
| Compound | D4 Receptor Binding Affinity (Ki, nM) | D4 Receptor Functional Antagonism (IC50, nM) | Selectivity vs. D2 Receptor (Ki ratio D2/D4) | Selectivity vs. D3 Receptor (Ki ratio D3/D4) |
| 3-(4-Phenoxyphenoxy)piperidine | TBD | TBD | TBD | TBD |
| L-745,870 | 0.43[5][6] | ~10-100 (inhibition of dopamine-mediated effects)[6] | >2000-fold[6] | >5000-fold[5] |
| FAUC 213 | 2.2[7] | ~30 (in vivo behavioral models)[8] | ~1545-fold[7] | ~2409-fold[7] |
| ML398 | 36[9][10] | 130[9][10] | >555-fold[9][10] | >555-fold[9][10] |
TBD: To Be Determined through experimental evaluation.
Experimental Protocols
The following protocols describe standardized in vitro assays to determine the binding affinity and functional antagonism of test compounds at the human dopamine D4 receptor.
Dopamine D4 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D4 receptor.
Workflow:
Caption: Workflow for the D4 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human dopamine D4 receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the following in a total volume of 1 ml:
-
Cell membranes (providing a suitable protein concentration).
-
[3H]-spiperone (a radiolabeled antagonist) at a final concentration of approximately 2-3 times its Kd value.
-
Varying concentrations of the test compound (e.g., 3-(4-phenoxyphenoxy)piperidine) or a known D4 antagonist for non-specific binding determination (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plates for 120 minutes at 25°C to reach equilibrium.[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine, using a cell harvester.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[11]
-
Scintillation Counting: Place the dried filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Dopamine D4 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a test compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Workflow:
Caption: Workflow for the D4 receptor functional cAMP assay.
Step-by-Step Protocol:
-
Cell Culture: Use a stable cell line (e.g., CHO-K1 or HEK293) expressing the human dopamine D4 receptor. Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes at 37°C.[12][13]
-
Stimulation: Add a stimulation cocktail containing a fixed concentration of dopamine (typically at its EC80) and forskolin (to stimulate adenylyl cyclase) to the wells.[12]
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.[13]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., TR-FRET or AlphaScreen).[13][14]
-
Data Analysis: Plot the inhibition of the dopamine response against the log concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal dopamine-induced inhibition of cAMP production.
Visualizing the Mechanism: D4 Receptor Signaling Pathway
The dopamine D4 receptor, upon binding to its endogenous ligand dopamine, initiates a signaling cascade that modulates neuronal activity. As a Gαi/o-coupled receptor, its primary effect is the inhibition of adenylyl cyclase.
Caption: Simplified D4 receptor signaling pathway.
Conclusion
This guide outlines a comprehensive framework for benchmarking 3-(4-phenoxyphenoxy)piperidine against established dopamine D4 receptor antagonists. By employing the detailed protocols for radioligand binding and functional cAMP assays, researchers can accurately determine the potency and selectivity of this novel compound. The comparative data presented for L-745,870, FAUC 213, and ML398 provide a robust context for evaluating the potential of 3-(4-phenoxyphenoxy)piperidine as a valuable pharmacological tool or a lead candidate for therapeutic development. The elucidation of its activity profile will contribute to the ongoing efforts to develop more selective and effective treatments for dopamine-related neuropsychiatric disorders.
References
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Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Journal of Neurochemistry, 93(4), 777-792. [Link]
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Pierri, M., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(21), 15888. [Link]
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Bio-protocol. (2013). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 3(19), e903. [Link]
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Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work?. Retrieved January 26, 2026, from [Link]
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Lindsley, C. W., et al. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1031-1036. [Link]
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Gmeiner, P., et al. (2001). FAUC 213, a highly selective dopamine D4 receptor full antagonist, exhibits atypical antipsychotic properties in behavioural and neurochemical models of schizophrenia. Psychopharmacology, 156(2-3), 257-266. [Link]
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A Comprehensive Guide to Assessing the Therapeutic Index of 3-(4-Phenoxyphenoxy)piperidine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in the realm of neuropsychopharmacology, the therapeutic index (TI) stands as a critical gatekeeper, dictating the potential of a compound to be both effective and safe. This guide provides a deep dive into the methodologies for assessing the therapeutic index of a promising class of compounds: 3-(4-phenoxyphenoxy)piperidine derivatives, which have shown potential as antidepressant agents.[1]
While specific therapeutic index data for 3-(4-phenoxyphenoxy)piperidine derivatives is not yet widely available in published literature, this guide will equip researchers with the foundational knowledge and detailed protocols to conduct such an assessment. We will explore the mechanistic underpinnings of these compounds, outline robust in vitro and in vivo experimental workflows, and provide a comparative framework against established antidepressant drug classes.
Understanding the Therapeutic Index: The Balance Between Efficacy and Toxicity
The therapeutic index is a quantitative measure of a drug's safety margin. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[2] A wider therapeutic window indicates a safer drug, as there is a larger difference between the effective and toxic doses.[2]
The classic calculation for the therapeutic index is:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect. In preclinical studies, this is often represented by the LD50 (Median Lethal Dose) , the dose that is lethal to 50% of the test animals.
-
ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[3]
A high therapeutic index is desirable, suggesting that a large dose is required to evoke a toxic response compared to the dose required for the therapeutic effect.
3-(4-Phenoxyphenoxy)piperidine Derivatives: A Profile
Piperidine derivatives are a versatile class of compounds with a wide range of pharmacological activities, including notable effects on the central nervous system.[1] The 3-(4-phenoxyphenoxy)piperidine scaffold is of particular interest for its potential antidepressant-like effects, likely mediated through the modulation of monoaminergic systems. The exact mechanism of action for these specific derivatives is still under investigation but is hypothesized to involve the inhibition of serotonin and/or norepinephrine reuptake, similar to established antidepressant classes.
dot
Caption: Hypothesized mechanism of 3-(4-phenoxyphenoxy)piperidine derivatives.
A Comparative Landscape: Therapeutic Indices of Established Antidepressants
To contextualize the potential of 3-(4-phenoxyphenoxy)piperidine derivatives, it is crucial to compare their therapeutic index with that of existing antidepressant medications. The following table summarizes available LD50 and ED50 data for major antidepressant classes in mice. It is important to note that these values can vary depending on the specific strain of mouse, the route of administration, and the specific experimental conditions.
| Drug Class | Compound | LD50 (mg/kg, oral, mouse) | ED50 (mg/kg, i.p., mouse, Forced Swim Test) | Calculated Therapeutic Index (LD50/ED50) |
| Tricyclic Antidepressants (TCAs) | Amitriptyline | ~160 | 5-10 | ~16-32 |
| Imipramine | ~265 | 10-30 | ~8.8-26.5 | |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine | ~452 | 5-20 | ~22.6-90.4 |
| Sertraline | ~593 | 5-15 | ~39.5-118.6 | |
| Paroxetine | ~350 | 8-16 | ~21.9-43.8 | |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine | ~350 | 8-16 | ~21.9-43.8 |
| Duloxetine | ~368 | ~10 | ~36.8 |
Note: The LD50 and ED50 values are compiled from various sources and should be considered approximate. The therapeutic index is calculated for illustrative purposes.
This table highlights the generally wider therapeutic window of SSRIs and SNRIs compared to the older TCAs, which are known for their more severe toxicity in overdose. A key goal in the development of novel antidepressants like the 3-(4-phenoxyphenoxy)piperidine derivatives would be to achieve a therapeutic index that is at least comparable to, or ideally surpasses, that of the newer generation antidepressants.
Experimental Protocols for Therapeutic Index Assessment
A thorough evaluation of the therapeutic index requires a multi-pronged approach, encompassing both in vitro and in vivo studies.
In Vitro Assessment: Early Indicators of Potency and Cytotoxicity
In the early stages of drug discovery, in vitro assays provide a rapid and cost-effective means to estimate the therapeutic index. This is typically achieved by comparing the compound's potency (IC50) against its cytotoxicity (CC50 or TC50).
1. Determining Potency (IC50): Monoamine Reuptake Inhibition Assay
This assay measures the ability of the test compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.
-
Principle: Quantify the inhibition of radiolabeled serotonin or norepinephrine uptake.
-
Protocol:
-
Prepare synaptosomes from rodent brain tissue or use cell lines stably expressing human SERT and NET.
-
Incubate the synaptosomes/cells with various concentrations of the 3-(4-phenoxyphenoxy)piperidine derivative.
-
Add a fixed concentration of [3H]serotonin or [3H]norepinephrine.
-
After a short incubation, terminate the uptake by rapid filtration.
-
Measure the radioactivity retained by the synaptosomes/cells using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.
-
2. Determining Cytotoxicity (CC50): Cell Viability Assay
This assay assesses the concentration at which the compound induces cell death.
-
Principle: Measure the metabolic activity of cells as an indicator of viability.
-
Protocol:
-
Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Expose the cells to a range of concentrations of the 3-(4-phenoxyphenoxy)piperidine derivative for 24-48 hours.
-
Add a viability reagent such as MTT or resazurin.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the CC50 value, the concentration that reduces cell viability by 50%.
-
Calculating the In Vitro Therapeutic Index:
In Vitro TI = CC50 / IC50
A higher in vitro TI suggests a more promising compound for further in vivo testing.
dot
Caption: In Vitro Therapeutic Index Assessment Workflow.
In Vivo Assessment: Determining Efficacy and Toxicity in a Living System
In vivo studies are essential to understand the compound's effects in a complex biological system, including its pharmacokinetics and overall safety profile.
1. Determining Efficacy (ED50): Behavioral Models of Depression
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most commonly used behavioral screening tools for antidepressant efficacy in rodents.[4]
-
Principle: These tests are based on the observation that when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture. Antidepressant treatment reduces the duration of this immobility.[4]
-
Forced Swim Test Protocol (Mouse):
-
Fill a transparent cylindrical container (25 cm high, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
-
Administer the 3-(4-phenoxyphenoxy)piperidine derivative or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
-
After a specific pretreatment time (e.g., 30-60 minutes), gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Calculate the ED50, the dose that reduces immobility time by 50% compared to the vehicle-treated group.
-
-
Tail Suspension Test Protocol (Mouse):
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, ensuring the head is approximately 20-30 cm from the floor.
-
Administer the test compound or vehicle as described for the FST.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movement, except for respiration.
-
Calculate the ED50, the dose that reduces immobility time by 50% compared to the control group.
-
2. Determining Acute Toxicity (LD50)
This study determines the lethal dose of the compound.
-
Principle: Administer escalating doses of the compound to groups of animals and observe mortality over a specified period.
-
Protocol (Up-and-Down Procedure - OECD Guideline 425):
-
Administer a single oral dose of the 3-(4-phenoxyphenoxy)piperidine derivative to one animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this sequential dosing until the criteria for stopping the test are met.
-
The LD50 is then calculated using the maximum likelihood method. This method is preferred as it reduces the number of animals required compared to traditional methods.
-
Calculating the In Vivo Therapeutic Index:
In Vivo TI = LD50 / ED50
dot
Caption: In Vivo Therapeutic Index Assessment Workflow.
Conclusion: Charting a Path Forward for Novel Antidepressants
The assessment of the therapeutic index is a cornerstone of preclinical drug development. For novel compounds like 3-(4-phenoxyphenoxy)piperidine derivatives, a systematic and rigorous evaluation of both efficacy and toxicity is paramount. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can generate the critical data needed to establish the therapeutic window of these promising molecules.
A favorable therapeutic index, benchmarked against the profiles of established antidepressants, will be a key determinant in advancing these derivatives through the development pipeline. The ultimate goal is to identify candidates with superior safety and efficacy profiles, offering new hope for patients with depressive disorders. The path from a promising chemical scaffold to a clinically effective and safe medication is long and challenging, but a thorough understanding and application of the principles of therapeutic index assessment are indispensable for navigating this journey successfully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
